Product packaging for Revospirone(Cat. No.:CAS No. 95847-87-3)

Revospirone

Cat. No.: B1213509
CAS No.: 95847-87-3
M. Wt: 387.5 g/mol
InChI Key: MPLTZRTXQLNGED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Revospirone (Bay Vq 7813) is an azapirone class compound that acts as a selective partial agonist of the serotonin 5-HT1A receptor . Like other azapirones such as buspirone, this compound is metabolized to 1-(2-pyrimidinyl)piperazine (1-PP), which contributes to its pharmacological profile by acting as an α2-adrenergic receptor antagonist . This mechanism targets key pathways in the serotonergic system, which is a primary focus in the investigation of mood and anxiety disorders . According to existing literature, this compound was patented as a veterinary tranquilizer but was never marketed, making it a valuable tool for probing the pathophysiology of psychiatric conditions and for the development of new anxiolytic and antidepressant agents . Research into ipsapirone and this compound analogues highlights the ongoing interest in this chemical space for designing ligands with improved affinity for relevant CNS targets . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21N5O3S B1213509 Revospirone CAS No. 95847-87-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dioxo-2-[3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-1,2-benzothiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S/c24-17-15-5-1-2-6-16(15)27(25,26)23(17)10-4-9-21-11-13-22(14-12-21)18-19-7-3-8-20-18/h1-3,5-8H,4,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLTZRTXQLNGED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3S2(=O)=O)C4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10241982
Record name Revospirone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10241982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95847-87-3
Record name 1,2-Benzisothiazol-3(2H)-one, 2-[3-[4-(2-pyrimidinyl)-1-piperazinyl]propyl]-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95847-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Revospirone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095847873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Revospirone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10241982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REVOSPIRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X8764TW2J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Revospirone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Revospirone (BAY VQ 7813) is a member of the azapirone class of compounds, characterized by its activity as a selective partial agonist of the 5-HT1A serotonin receptor.[1] While it was initially patented as a veterinary tranquilizer, it has been a subject of neuropharmacological research due to its specific receptor binding profile.[1] Like its structural analog buspirone, this compound's mechanism of action involves the modulation of serotonergic neurotransmission, with its active metabolite, 1-(2-pyrimidinyl)piperazine (1-PP), also contributing to its pharmacological effects through antagonism of α2-adrenergic receptors.[1] This guide provides a detailed overview of this compound's chemical structure, a plausible and chemically sound synthesis pathway with detailed experimental protocols, and a visualization of its signaling mechanism.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule composed of a pyrimidinylpiperazine moiety linked via a propyl chain to a benzisothiazol-3-one 1,1-dioxide (saccharin) nucleus.

Chemical Name (IUPAC): 1,1-dioxo-2-[3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-1,2-benzothiazol-3-one[2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₈H₂₁N₅O₃S[2]
Molecular Weight 387.46 g/mol [1]
CAS Number 95847-87-3[2]
Appearance Solid (at room temperature)-
InChI Key MPLTZRTXQLNGED-UHFFFAOYSA-N[2]

2D Chemical Structure:

Figure 1. 2D Chemical Structure of this compound

Proposed Synthesis Pathway

While specific patents detailing the synthesis of this compound are not publicly prevalent, a chemically sound and efficient pathway can be proposed based on well-established organic chemistry reactions and the known synthesis of its structural analogs, such as Buspirone.[3] The synthesis can be logically divided into two primary stages:

  • Stage 1: Synthesis of the N-alkylated Saccharin Intermediate. This involves the N-alkylation of saccharin with a suitable three-carbon linker containing a leaving group.

  • Stage 2: Condensation with 1-(2-pyrimidinyl)piperazine. The intermediate from Stage 1 is then coupled with the pyrimidinylpiperazine moiety to yield the final this compound product.

G Figure 2. Proposed Synthesis Pathway for this compound saccharin Saccharin intermediate 2-(3-chloropropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide (Intermediate) saccharin->intermediate Stage 1: N-Alkylation Base (e.g., K₂CO₃) Solvent (e.g., DMF) dihalopropane 1-Bromo-3-chloropropane dihalopropane->intermediate This compound This compound intermediate->this compound Stage 2: Condensation Base (e.g., Na₂CO₃) Solvent (e.g., Acetonitrile) piperazine 1-(2-Pyrimidinyl)piperazine piperazine->this compound G Figure 3. This compound's Signaling Pathway via 5-HT1A Receptor cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound receptor 5-HT1A Receptor (GPCR) This compound->receptor Binds g_protein Gi/o Protein (α, β, γ subunits) receptor->g_protein Activates g_alpha Gαi-GTP (Active) g_protein->g_alpha Dissociates g_beta_gamma Gβγ g_protein->g_beta_gamma Dissociates ac Adenylyl Cyclase (Inactive) atp ATP camp cAMP (Second Messenger) ac_active Adenylyl Cyclase (Active) g_alpha->ac Inhibits pka Protein Kinase A (Inactive) camp->pka Activates response Modulation of Neuronal Excitability pka->response Phosphorylates Downstream Targets pka_active Protein Kinase A (Active)

References

Revospirone (CAS No. 95847-87-3): A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of the Physicochemical, Pharmacological, and Preclinical Profile of the Selective 5-HT1A Receptor Partial Agonist

Abstract

Revospirone (also known as Bay Vq 7813) is a selective 5-HT1A receptor partial agonist belonging to the azapirone class of compounds. This technical guide provides a comprehensive overview of the physicochemical and pharmacological properties of this compound, intended for researchers, scientists, and professionals in drug development. The document details its mechanism of action, receptor binding affinity, functional activity, and the pharmacological profile of its active metabolite, 1-(2-pyrimidinyl)piperazine (1-PP). Experimental protocols for key in vitro assays are described, and all quantitative data are summarized in structured tables. Signaling pathways and experimental workflows are illustrated using diagrams to facilitate a deeper understanding of its molecular interactions and functional consequences. Although patented as a veterinary tranquilizer, this compound was never commercially marketed.[1]

Physicochemical Properties

This compound is a synthetic compound with the CAS number 95847-87-3.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 2-[3-[4-(2-Pyrimidinyl)-1-piperazinyl]propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide
Molecular Formula C18H21N5O3S[1]
Molecular Weight 387.46 g/mol [1]
CAS Number 95847-87-3[1]
Appearance SolidMedKoo
Solubility Soluble in DMSOMedKoo

Pharmacology

Mechanism of Action

This compound's primary mechanism of action is as a selective partial agonist at the serotonin 1A (5-HT1A) receptor.[1] The 5-HT1A receptor is a G protein-coupled receptor (GPCR) that, upon activation by an agonist like this compound, couples to inhibitory Gi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, a key enzyme in the synthesis of the second messenger cyclic AMP (cAMP). The reduction in intracellular cAMP levels modulates the activity of downstream signaling pathways, ultimately influencing neuronal excitability.

Receptor Binding Affinity

This compound exhibits high affinity for the 5-HT1A receptor. The key binding parameter is its inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay.

ReceptorRadioligandTissue SourceKi (nmol/L)Reference
5-HT1A [3H]8-OH-DPATCalf hippocampus2Löscher et al., 1990
Functional Activity

The partial agonist activity of this compound at the 5-HT1A receptor is demonstrated by its ability to inhibit adenylyl cyclase. The IC50 value represents the concentration of the drug that produces 50% of the maximal inhibition of the enzyme's activity.

AssayTissue SourceIC50 (nmol/L)Reference
Adenylyl Cyclase Inhibition Calf hippocampus124Löscher et al., 1990

Signaling Pathway

The activation of the 5-HT1A receptor by this compound initiates a signaling cascade characteristic of Gi/o-coupled receptors. The following diagram illustrates this pathway.

G_protein_signaling This compound This compound Receptor 5-HT1A Receptor This compound->Receptor Binds G_protein Gi/o Protein (αβγ) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Neuronal_Activity Neuronal Activity PKA->Neuronal_Activity

Figure 1. this compound's 5-HT1A receptor signaling pathway.

Active Metabolite: 1-(2-pyrimidinyl)piperazine (1-PP)

Similar to other azapirones like buspirone, this compound is metabolized to 1-(2-pyrimidinyl)piperazine (1-PP).[1] This active metabolite contributes to the overall pharmacological profile of this compound, primarily through its antagonist activity at α2-adrenergic receptors.

Receptor Binding Affinity of 1-PP
ReceptorKi (nM)Activity
α2-Adrenergic 7.3 - 40Antagonist
5-HT1A 414Partial Agonist
Dopamine D2, D3, D4 > 10,000Negligible Affinity

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the study by Löscher et al. (1990).

5-HT1A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the 5-HT1A receptor.

binding_assay_workflow prep 1. Membrane Preparation (Calf Hippocampus) incubation 2. Incubation - Membranes - [3H]8-OH-DPAT (Radioligand) - this compound (Test Compound) prep->incubation separation 3. Separation of Bound/Free Ligand (Rapid Filtration) incubation->separation quantification 4. Quantification of Radioactivity (Liquid Scintillation Counting) separation->quantification analysis 5. Data Analysis (Calculation of Ki) quantification->analysis

Figure 2. Workflow for the 5-HT1A receptor binding assay.

Methodology:

  • Membrane Preparation: Crude synaptic membranes are prepared from calf hippocampus. The tissue is homogenized in a Tris-HCl buffer and centrifuged. The resulting pellet is washed and resuspended in the assay buffer.

  • Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand [3H]8-OH-DPAT and varying concentrations of the unlabeled test compound (this compound). The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from the competition curve. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Inhibition Assay

This functional assay measures the ability of this compound to inhibit the activity of adenylyl cyclase following 5-HT1A receptor activation.

functional_assay_workflow prep 1. Membrane Preparation (Calf Hippocampus) incubation 2. Incubation - Membranes - ATP (Substrate) - Forskolin (Stimulator) - this compound (Test Compound) prep->incubation termination 3. Reaction Termination incubation->termination quantification 4. Quantification of cAMP (e.g., Radioimmunoassay) termination->quantification analysis 5. Data Analysis (Calculation of IC50) quantification->analysis

Figure 3. Workflow for the adenylyl cyclase inhibition assay.

Methodology:

  • Membrane Preparation: Similar to the binding assay, membranes are prepared from calf hippocampus.

  • Incubation: The membranes are incubated in a reaction mixture containing ATP (the substrate for adenylyl cyclase), a stimulator of adenylyl cyclase (e.g., forskolin), and varying concentrations of this compound.

  • Reaction Termination: The enzymatic reaction is stopped after a defined period, typically by heating or the addition of a stop solution.

  • cAMP Quantification: The amount of cAMP produced during the reaction is measured using a suitable method, such as a competitive protein binding assay or a radioimmunoassay.

  • Data Analysis: The concentration of this compound that causes 50% inhibition of the stimulated adenylyl cyclase activity (IC50) is determined from the dose-response curve.

In Vivo Preclinical Studies

The in vivo effects of this compound have been investigated in pigs, providing insights into its behavioral pharmacology.

Behavioral Effects in Pigs

In a study by Löscher and colleagues (1990), the behavioral responses to this compound were compared with those of the full 5-HT1A agonist 8-OH-DPAT and another partial agonist, ipsapirone.

  • 8-OH-DPAT: Induced a stereotyped behavioral syndrome characterized by snout rubbing, chewing, and teeth grinding.

  • Ipsapirone and this compound: Did not induce the full 5-HT1A-mediated behavioral syndrome. Instead, they produced sedation and, at higher doses, ataxia. This profile is consistent with their partial agonist activity at 5-HT1A receptors.

These findings suggest that this compound, like other azapirone partial agonists, may have a more favorable side-effect profile compared to full 5-HT1A agonists.

Conclusion

This compound is a high-affinity, selective 5-HT1A receptor partial agonist. Its pharmacological profile is characterized by its ability to modulate serotonergic neurotransmission through the inhibition of adenylyl cyclase. The presence of an active metabolite, 1-PP, which acts as an α2-adrenergic antagonist, adds to its complex in vivo pharmacology. The preclinical data suggest that this compound may possess anxiolytic or other CNS-related therapeutic potential with a reduced propensity for inducing the full spectrum of serotonergic side effects associated with full 5-HT1A agonists. This technical guide provides a foundational understanding of this compound's properties for professionals engaged in the research and development of novel therapeutics targeting the serotonergic system. Further research would be beneficial to establish a complete receptor selectivity profile and to fully elucidate its pharmacokinetic and metabolic fate.

References

The Metabolic Journey of Revospirone: A Technical Guide to 1-(2-pyrimidinyl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Revospirone, an azapirone derivative, is a selective 5-HT1A receptor partial agonist.[1] Like other drugs in its class, such as buspirone and tandospirone, this compound undergoes significant metabolism in the body, leading to the formation of the active metabolite 1-(2-pyrimidinyl)piperazine (1-PP).[1][2] This metabolite is not merely an inactive byproduct but contributes significantly to the overall pharmacological profile of the parent drug, exhibiting notable activity as a potent α2-adrenergic receptor antagonist and a partial agonist at 5-HT1A receptors.[2][3] Understanding the formation, pharmacological characteristics, and analytical determination of 1-PP is crucial for a comprehensive evaluation of this compound's mechanism of action, pharmacokinetics, and potential drug-drug interactions.

This in-depth technical guide provides a comprehensive overview of 1-PP as a metabolite of this compound, with a focus on its metabolic pathway, pharmacological activity, and the experimental methodologies used for its characterization. Due to the limited publicly available data specific to this compound, this guide incorporates well-established findings from studies on its close analog, buspirone, to provide a thorough and relevant resource.

Metabolic Pathway of this compound to 1-(2-pyrimidinyl)piperazine

The primary metabolic transformation of this compound to 1-PP involves the N-dealkylation of the butyl side chain. This reaction is predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) isoenzyme in the liver.[4][5]

This compound This compound 1-PP 1-(2-pyrimidinyl)piperazine This compound->1-PP N-dealkylation CYP3A4 CYP3A4 CYP3A4->this compound Catalyzes cluster_0 5-HT1A Receptor Signaling (Partial Agonist) cluster_1 α2-Adrenergic Receptor Signaling (Antagonist) 1-PP_5HT1A 1-PP 5-HT1A_R 5-HT1A Receptor 1-PP_5HT1A->5-HT1A_R Binds to Gi/o Gi/o Protein 5-HT1A_R->Gi/o Activates AC Adenylyl Cyclase Gi/o->AC Inhibits Neuronal_Hyperpolarization Neuronal Hyperpolarization (Reduced Firing) Gi/o->Neuronal_Hyperpolarization Opens K+ channels cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Decreased Activation 1-PP_alpha2 1-PP alpha2_R α2-Adrenergic Receptor 1-PP_alpha2->alpha2_R Blocks NE_Release Increased Norepinephrine Release 1-PP_alpha2->NE_Release Promotes Gi Gi Protein alpha2_R->Gi Inhibits Activation NE Norepinephrine NE->alpha2_R AC_alpha Adenylyl Cyclase Gi->AC_alpha Relieves Inhibition cAMP_alpha cAMP AC_alpha->cAMP_alpha Increases cluster_workflow In Vitro Metabolism Workflow A Prepare Incubation Mixture: - Human Liver Microsomes (e.g., 0.5 mg/mL) - this compound (e.g., 1-100 µM) - Phosphate Buffer (pH 7.4) B Pre-incubate at 37°C for 5 min A->B C Initiate Reaction: Add NADPH regenerating system B->C D Incubate at 37°C with shaking (e.g., for 0, 15, 30, 60 min) C->D E Terminate Reaction: Add ice-cold acetonitrile D->E F Centrifuge to precipitate proteins E->F G Analyze Supernatant by LC-MS/MS for this compound and metabolites (1-PP) F->G

References

Revospirone Solubility: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This in-depth technical guide provides researchers, scientists, and drug development professionals with essential information on the solubility of revospirone in dimethyl sulfoxide (DMSO) and other common laboratory solvents. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of the compound's primary signaling pathway.

Quantitative Solubility of this compound and Structurally Related Compounds

Precise quantitative solubility data for this compound is not widely published. However, based on available information and data from structurally similar azapirone compounds, such as buspirone and tandospirone, the following table summarizes the expected solubility of this compound. Researchers should consider this data as an estimate and are encouraged to perform their own solubility assessments for their specific experimental conditions. One source indicates that this compound is typically soluble in DMSO at a concentration of 10 mM.

SolventCompoundSolubility (mg/mL)Molar Concentration (mM)Temperature (°C)Notes
DMSO This compound ~3.87~10Not SpecifiedTypically soluble at this concentration.
Buspirone HCl84199.0725Data for a structurally similar compound.[1]
Tandospirone HCl41.99100Not SpecifiedData for a structurally similar compound.[2]
Water Buspirone HCl10~23.7Not SpecifiedData for a structurally similar compound.[3]
Tandospirone HCl41.99100Not SpecifiedData for a structurally similar compound.[2]
Ethanol Buspirone HCl3685.3125Data for a structurally similar compound.[1]
Methanol Buspirone HCl50~118.5Not SpecifiedHeat may be required for dissolution.[3]

Note: The molecular weight of this compound (C₁₈H₂₁N₅O₃S) is 387.46 g/mol . The molecular weight of Buspirone HCl is 421.96 g/mol , and Tandospirone HCl is 419.95 g/mol .

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The following is a generalized protocol for determining the thermodynamic equilibrium solubility of a compound like this compound, based on the widely accepted shake-flask method.[4][5][6][7]

Objective: To determine the maximum concentration of a compound that can be dissolved in a specific solvent at a constant temperature to reach equilibrium.

Materials:

  • Test compound (e.g., this compound) in solid form

  • Selected solvents (e.g., DMSO, water, ethanol, methanol)

  • Glass vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical balance

  • Appropriate analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Add an excess amount of the solid test compound to a clean, tared glass vial. The excess is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a precise volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[4] The system is considered at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To ensure complete separation of the saturated solution from the excess solid, centrifuge the samples at a high speed.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. To remove any remaining solid particles, filter the supernatant using a syringe filter.

  • Quantification: Prepare a series of standard solutions of the test compound of known concentrations. Analyze the filtered supernatant and the standard solutions using a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis: Construct a calibration curve from the standard solutions. Use the calibration curve to determine the concentration of the compound in the filtered supernatant. This concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

This compound Signaling Pathway

This compound is a partial agonist of the serotonin 1A (5-HT1A) receptor.[8][9] The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway.[8][10] Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[8][10] This modulation of cAMP levels affects the activity of downstream effectors such as Protein Kinase A (PKA). Additionally, the βγ-subunits of the G-protein can modulate other signaling cascades, including the MAPK/ERK pathway.[11]

Revospirone_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound HT1A_Receptor 5-HT1A Receptor This compound->HT1A_Receptor Binds to G_Protein Gi/o Protein HT1A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociates cAMP cAMP AC->cAMP Conversion of ATP to PKA Protein Kinase A cAMP->PKA Activates MAPK_ERK MAPK/ERK Pathway G_beta_gamma->MAPK_ERK Modulates

Caption: this compound's primary signaling pathway.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the thermodynamic solubility of a compound using the shake-flask method.

Solubility_Workflow start Start prepare_sample Add excess solid compound to vial start->prepare_sample add_solvent Add precise volume of solvent prepare_sample->add_solvent equilibrate Agitate at constant temperature (24-48h) add_solvent->equilibrate centrifuge Centrifuge to separate solid equilibrate->centrifuge filter Filter supernatant centrifuge->filter quantify Analyze by HPLC/LC-MS filter->quantify end End quantify->end

Caption: Workflow for solubility determination.

References

In Vitro Characterization of Revospirone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Revospirone (Bay Vq 7813) is a member of the azapirone class of compounds, recognized for their anxiolytic and antidepressant properties. Like other drugs in this class, such as buspirone and gepirone, this compound's primary mechanism of action is believed to be modulation of the serotonin 5-HT1A receptor. Although patented as a veterinary tranquilizer, it was never marketed. This guide provides a comprehensive overview of the available in vitro pharmacological data for this compound and its primary active metabolite, 1-(2-pyrimidinyl)piperazine (1-PP), along with detailed experimental protocols for its characterization.

This compound is a selective partial agonist of the 5-HT1A receptor.[1] Its metabolite, 1-PP, contributes to the overall pharmacological profile by acting as an antagonist at α2-adrenergic receptors.[2][3] Understanding the in vitro characteristics of both the parent compound and its metabolite is crucial for elucidating its full mechanism of action and potential therapeutic applications.

In Vitro Pharmacological Profile

The in vitro pharmacology of this compound and its metabolite, 1-(2-pyrimidinyl)piperazine (1-PP), has been characterized through various binding and functional assays. While specific quantitative data for this compound is limited in publicly available literature, the profile of its active metabolite is better defined.

Receptor Binding Affinity

The binding affinities (Ki) of 1-PP for various neurotransmitter receptors are summarized in the table below. Notably, 1-PP displays a moderate affinity for α2-adrenergic receptors and a lower affinity for 5-HT1A receptors. It shows negligible affinity for dopamine D2, D3, and D4 receptors.[2]

CompoundReceptorKi (nM)SpeciesTissue Source/Cell Line
1-(2-pyrimidinyl)piperazine (1-PP)α2-Adrenergic7.3 - 40RatBrain tissue
1-(2-pyrimidinyl)piperazine (1-PP)5-HT1A414RatBrain tissue
1-(2-pyrimidinyl)piperazine (1-PP)Dopamine D2, D3, D4> 10,000--
Functional Activity

This compound is characterized as a selective 5-HT1A receptor partial agonist.[1] Its metabolite, 1-PP, exhibits antagonist activity at α2-adrenergic receptors and partial agonist activity at 5-HT1A receptors.[2][3]

CompoundReceptorFunctional ActivityEmax (%)
This compound5-HT1APartial Agonist-
1-(2-pyrimidinyl)piperazine (1-PP)α2-AdrenergicAntagonist-
1-(2-pyrimidinyl)piperazine (1-PP)5-HT1APartial Agonist54

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway for the 5-HT1A receptor and a general workflow for the in vitro characterization of a compound like this compound.

5_HT1A_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular R 5-HT1A Receptor G Gi/o Protein (α, βγ subunits) R->G Activates AC Adenylyl Cyclase G->AC αi inhibits GIRK GIRK Channel G->GIRK βγ activates ATP ATP K_ion_out K+ Efflux GIRK->K_ion_out This compound This compound This compound->R Binds to cAMP cAMP ATP->cAMP Conversion Hyperpolarization Hyperpolarization K_ion_out->Hyperpolarization

5-HT1A Receptor Signaling Pathway.

Experimental_Workflow cluster_workflow In Vitro Characterization Workflow start Test Compound (e.g., this compound) binding Radioligand Binding Assays start->binding Determine Binding Affinity functional Functional Assays start->functional Assess Functional Activity data_analysis Data Analysis (Ki, EC50/IC50, Emax) binding->data_analysis cAMP_assay Adenylyl Cyclase Assay (cAMP accumulation) functional->cAMP_assay girk_assay GIRK Channel Assay (Electrophysiology) functional->girk_assay cAMP_assay->data_analysis girk_assay->data_analysis profile Pharmacological Profile data_analysis->profile

General Experimental Workflow.

Experimental Protocols

The following are detailed methodologies for key experiments used in the in vitro characterization of compounds like this compound.

Radioligand Receptor Binding Assay

This assay determines the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound and its metabolites for the 5-HT1A receptor and other potential off-target receptors.

Materials:

  • Membrane Preparations: Cell membranes expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with the human 5-HT1A receptor).

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]8-OH-DPAT for the 5-HT1A receptor).

  • Test Compound: this compound and its metabolites at various concentrations.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled ligand that binds to the same receptor (e.g., unlabeled serotonin or WAY-100635 for the 5-HT1A receptor).

  • Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA).

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Scintillation Counter.

Procedure:

  • Prepare serial dilutions of the test compound (this compound) and the non-specific binding control.

  • In a 96-well plate, add the assay buffer, radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Add the membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Functional Assay (cAMP Accumulation)

This assay measures the ability of a compound to modulate the activity of adenylyl cyclase, a key enzyme in the G-protein coupled receptor signaling pathway. For Gi-coupled receptors like 5-HT1A, agonists inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Objective: To determine the functional potency (EC50 or IC50) and efficacy (Emax) of this compound as a partial agonist at the 5-HT1A receptor.

Materials:

  • Cell Line: A cell line expressing the 5-HT1A receptor (e.g., HEK293 or CHO cells).

  • Test Compound: this compound at various concentrations.

  • Forskolin: An activator of adenylyl cyclase used to stimulate cAMP production.

  • cAMP Assay Kit: (e.g., HTRF, ELISA, or other commercially available kits).

  • Cell Culture Medium.

  • Lysis Buffer.

Procedure:

  • Seed the cells in a 96-well plate and grow to confluence.

  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Add various concentrations of the test compound (this compound) to the wells.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Incubate for a specific time (e.g., 30 minutes) at 37°C.

  • Lyse the cells to release the intracellular cAMP.

  • Measure the cAMP concentration in each well using a cAMP assay kit according to the manufacturer's instructions.

Data Analysis:

  • Plot the measured cAMP levels against the logarithm of the test compound concentration.

  • For an agonist or partial agonist, the data will show a concentration-dependent inhibition of forskolin-stimulated cAMP accumulation.

  • Determine the EC50 value (the concentration of the compound that produces 50% of its maximal inhibitory effect) from the dose-response curve.

  • The efficacy (Emax) is the maximum inhibition of cAMP accumulation produced by the compound, often expressed as a percentage of the effect of a full agonist.

G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channel Functional Assay

Activation of Gi/o-coupled receptors like 5-HT1A leads to the activation of GIRK channels, causing an efflux of potassium ions and hyperpolarization of the cell membrane. This can be measured using electrophysiological techniques such as patch-clamp.

Objective: To measure the activation of GIRK channels by this compound and determine its functional potency (EC50).

Materials:

  • Cell Line: A cell line co-expressing the 5-HT1A receptor and the relevant GIRK channel subunits (e.g., Xenopus oocytes or HEK293 cells).

  • Test Compound: this compound at various concentrations.

  • Patch-clamp Electrophysiology Setup: Including an amplifier, data acquisition system, and micromanipulators.

  • Pipettes and Electrodes.

  • Extracellular and Intracellular Solutions: Formulated to isolate and measure potassium currents.

Procedure:

  • Culture the cells on coverslips suitable for electrophysiology.

  • Establish a whole-cell patch-clamp recording configuration on a single cell.

  • Hold the cell at a specific membrane potential (e.g., -80 mV).

  • Apply voltage ramps or steps to measure the baseline current.

  • Perfuse the cell with the extracellular solution containing various concentrations of this compound.

  • Record the changes in the inwardly rectifying potassium current in response to the compound application.

Data Analysis:

  • Measure the amplitude of the GIRK current at a specific voltage for each concentration of the test compound.

  • Plot the normalized current amplitude against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that elicits a half-maximal response).

Conclusion

This technical guide provides a summary of the in vitro pharmacological characteristics of this compound and its active metabolite, 1-(2-pyrimidinyl)piperazine. While there is a notable lack of specific quantitative binding and functional data for this compound in the public domain, its classification as a selective 5-HT1A partial agonist provides a foundation for its characterization. The provided detailed experimental protocols offer a framework for researchers to conduct their own in vitro studies to further elucidate the pharmacological profile of this and other azapirone compounds. The diagrams of the signaling pathway and experimental workflow serve as visual aids to conceptualize the underlying mechanisms and the process of in vitro characterization. Further research is warranted to fill the existing data gaps and to fully understand the therapeutic potential of this compound.

References

Preclinical Safety and Toxicity Profile of Revospirone: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, comprehensive preclinical safety and toxicity data for revospirone (Bay Vq 7813) is limited. This is primarily because the compound, though patented as a veterinary tranquilizer, was never commercially marketed.[1] This document, therefore, provides a technical guide based on the known pharmacology of this compound and its drug class (azapirones), supplemented with data from related compounds and general principles of preclinical safety assessment as mandated by regulatory bodies.

Introduction to this compound

This compound is a member of the azapirone class of drugs, characterized by its action as a selective partial agonist of the 5-HT1A serotonin receptor.[1] Like other azapirones such as buspirone, this compound is metabolized to an active metabolite, 1-(2-pyrimidinyl)piperazine (1-PP).[1] This metabolite contributes to the overall pharmacological profile by acting as an antagonist at α2-adrenergic receptors.[1][2] The dual action on both serotonergic and adrenergic systems is a hallmark of this drug class.

Mechanism of Action

The primary mechanism of action of this compound involves the partial agonism of 5-HT1A receptors. These receptors are a subtype of serotonin receptors that are predominantly found in the central nervous system and are involved in the modulation of mood and anxiety. As a partial agonist, this compound can both activate these receptors (though to a lesser degree than a full agonist) and block the binding of the endogenous neurotransmitter serotonin. This modulation is believed to be the basis for its anxiolytic and tranquilizing effects.

The active metabolite, 1-PP, adds another layer to its pharmacological activity by blocking α2-adrenergic receptors. These receptors are involved in regulating the release of norepinephrine, another key neurotransmitter. Antagonism of these receptors can lead to increased noradrenergic neurotransmission.

Simplified Signaling Pathway of this compound and its Metabolite cluster_this compound This compound cluster_metabolite 1-PP (Metabolite) This compound This compound HT1A 5-HT1A Receptor This compound->HT1A Partial Agonist Revospirone_Metabolism Metabolism (CYP3A4) This compound->Revospirone_Metabolism Neuron1 Presynaptic Neuron HT1A->Neuron1 Modulates Serotonin Release Metabolite 1-(2-pyrimidinyl)piperazine (1-PP) Alpha2 α2-Adrenergic Receptor Metabolite->Alpha2 Antagonist Neuron2 Presynaptic Neuron Alpha2->Neuron2 Increases Norepinephrine Release Revospirone_Metabolism->Metabolite

Fig. 1: this compound's dual action pathway.

General Principles of Preclinical Safety and Toxicity Assessment

For any new chemical entity intended for therapeutic use, a rigorous preclinical safety and toxicity evaluation is required by regulatory agencies like the FDA and EMA. These studies are conducted in animal models to identify potential hazards and to determine a safe starting dose for human clinical trials. The core components of such an evaluation are outlined below.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. The core battery of tests focuses on the central nervous, cardiovascular, and respiratory systems.

  • Central Nervous System (CNS): These studies assess effects on behavior, motor activity, coordination, and sensory/motor reflexes. A common methodology is the functional observational battery (FOB) or a modified Irwin test.

  • Cardiovascular System: Evaluation of cardiovascular effects is critical. This typically involves in vivo telemetry in conscious, freely moving animals to monitor heart rate, blood pressure, and electrocardiogram (ECG) parameters. In vitro assays, such as the hERG assay, are also conducted to assess the potential for QT interval prolongation, a risk factor for cardiac arrhythmias.

  • Respiratory System: Respiratory rate, tidal volume, and minute volume are measured in conscious, unrestrained animals to assess any adverse effects on respiratory function.

Toxicology Studies

Toxicology studies are designed to characterize the adverse effects of a drug after single or repeated administration.

  • Acute Toxicity: These studies determine the effects of a single, high dose of the substance. A key parameter derived is the LD50 (median lethal dose), which is the dose that is lethal to 50% of the test animals.

  • Sub-chronic and Chronic Toxicity: These studies involve repeated daily dosing of the drug over a period of weeks (sub-chronic) to months or even years (chronic). They are designed to identify target organs of toxicity and to establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Reproductive and Developmental Toxicity: These studies assess the potential effects of the drug on fertility, embryonic and fetal development, and pre- and postnatal development.

  • Genotoxicity: A battery of in vitro and in vivo tests is conducted to determine if the drug can cause damage to genetic material.

  • Carcinogenicity: Long-term studies in animals are performed to assess the potential of the drug to cause cancer.

General Preclinical Safety & Toxicity Workflow Start New Drug Candidate (e.g., this compound) AcuteTox Acute Toxicity (LD50 in rodents) Start->AcuteTox SafetyPharm Safety Pharmacology (CNS, CV, Respiratory) Start->SafetyPharm SubChronic Sub-chronic Toxicity (e.g., 28-day, 90-day in 2 species) AcuteTox->SubChronic SafetyPharm->SubChronic Genotox Genotoxicity (Ames, MLA, Micronucleus) SubChronic->Genotox ReproTox Reproductive & Developmental Toxicity SubChronic->ReproTox ChronicTox Chronic Toxicity (e.g., 6-12 months) Genotox->ChronicTox ReproTox->ChronicTox Carcinogenicity Carcinogenicity (2-year bioassay) ChronicTox->Carcinogenicity IND Investigational New Drug (IND) Application Carcinogenicity->IND

Fig. 2: A typical preclinical drug safety evaluation workflow.

Inferred Toxicological Profile of this compound

In the absence of specific data for this compound, its toxicological profile can be inferred from data on the azapirone class, particularly buspirone, and from its piperazine metabolite.

Data from a Related Azapirone: Buspirone

Buspirone has undergone extensive preclinical safety evaluation. The following tables summarize key findings from reproductive and developmental toxicity studies.

Table 1: Reproductive and Developmental Toxicity of Buspirone in Rats (Oral Administration during Organogenesis)

Dose (mg/kg/day)Maternal EffectsFetal/Developmental Effects
2No observed adverse effects.No observed adverse effects.
12Increased liver weights.Retarded ossification.
75Decreased activity, suppressed body weight gain, reduced food consumption, increased organ weights (brain, pituitary, adrenal, ovary).Inhibition of fetal growth (reduced weight, crown-rump length, tail length), increased skeletal abnormalities (nodular/wavy ribs, unossified sternum), retarded ossification.

Source: Data extrapolated from studies on buspirone hydrochloride.

Experimental Protocol (for study in Table 1):

  • Test System: Pregnant Crj: CD (Sprague-Dawley) rats.

  • Administration: Oral gavage from day 7 through 17 of gestation.

  • Dose Levels: 2, 12, and 75 mg/kg/day.

  • Endpoints Evaluated: Maternal clinical signs, body weight, food consumption, organ weights. Fetal viability, weight, external, visceral, and skeletal examinations. Postnatal development and reproductive performance of the F1 generation.

Table 2: Perinatal and Lactation Study of Buspirone in Rats (Oral Administration)

Dose (mg/kg/day)Maternal (F0) EffectsOffspring (F1) Effects
2No observed adverse effects.No observed adverse effects.
12Suppressed body weight gain, reduced food consumption, increased brain and adrenal weights.Depressed body weight gains, decreased food consumption, decreased heart weights in females after mating.
75Decreased activity, suppressed body weight gain, reduced food consumption, increased organ weights (brain, adrenal, lung, pituitary).Increased stillbirths, lowered viability on postnatal day 3, delayed physical development (pinnae detachment, hair growth, eye opening), depressed body weight gains, decreased food consumption, suppressed brain weights. No effect on learning, motor activity, or reproductive ability.

Source: Data extrapolated from studies on buspirone hydrochloride.[3]

Experimental Protocol (for study in Table 2):

  • Test System: Pregnant Crj: CD (Sprague-Dawley) rats.

  • Administration: Oral gavage from day 17 of gestation through day 20 postpartum.

  • Dose Levels: 2, 12, and 75 mg/kg/day.

  • Endpoints Evaluated: Maternal clinical signs, body weight, food consumption, organ weights. F1 generation viability, growth, physical and functional development, and reproductive performance.

Toxicity of the Piperazine Moiety

Table 3: Acute Oral Toxicity of Piperazine

Animal SpeciesLD50 (mg/kg)
Rat7900
Mouse11400

Source: General toxicity data for piperazine.[4]

Symptoms of piperazine overdose can include gastrointestinal and neurological effects such as salivation, vomiting, diarrhea, tremors, convulsions, and CNS depression.[4]

Metabolic Pathway of this compound This compound This compound C18H21N5O3S CYP3A4 CYP3A4 (Liver Microsomes) This compound->CYP3A4 Metabolism Metabolite 1-(2-pyrimidinyl)piperazine (1-PP) Active Metabolite CYP3A4->Metabolite Excretion Excretion Metabolite->Excretion

Fig. 3: this compound's metabolic conversion.

Conclusion

While a comprehensive, specific preclinical safety and toxicity profile for this compound is not publicly available, an understanding of its pharmacological class and active metabolite allows for an informed, albeit inferred, assessment. As a 5-HT1A partial agonist, its primary effects are on the central nervous system. Based on data from the related compound buspirone, high doses of this compound could potentially lead to maternal and developmental toxicity. Furthermore, its piperazine-containing metabolite, 1-PP, suggests a potential for neurotoxicity at very high doses.

For drug development professionals, this overview underscores the importance of a thorough preclinical safety evaluation for any new chemical entity. The standard battery of safety pharmacology and toxicology studies provides the necessary data to characterize potential risks and establish a safe therapeutic window before advancing to human trials. Should development of this compound or a similar compound be considered, these are the types of studies and potential toxicities that would need to be thoroughly investigated.

References

Methodological & Application

Application Notes and Protocols for Utilizing Revospirone in Rodent Models of Anxiety

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Revospirone (also known as BAY Vq 7813) is a partial agonist of the serotonin 5-HT1A receptor.[1][2] Like other azapirones such as buspirone, it is presumed to exert its anxiolytic effects through the modulation of the serotonergic system. These application notes provide detailed protocols for evaluating the anxiolytic potential of this compound in common rodent models of anxiety. Due to the limited availability of specific published data on this compound in these models, the following protocols and expected outcomes are based on established methodologies for assessing anxiolytic compounds and the known effects of the structurally and pharmacologically similar drug, buspirone.

Mechanism of Action: 5-HT1A Receptor Modulation

This compound's primary mechanism of action is as a partial agonist at 5-HT1A receptors. These receptors are located both presynaptically on serotonergic neurons in the raphe nuclei and postsynaptically in various brain regions, including the hippocampus, amygdala, and cortex. As a partial agonist, this compound has a dual action:

  • At high serotonin levels (anxious state): this compound acts as an antagonist, reducing the excessive serotonergic activity.

  • At low serotonin levels: It acts as an agonist, increasing serotonergic signaling to a normal level.

This modulatory effect is believed to contribute to its anxiolytic properties without the sedative side effects associated with benzodiazepines. A common metabolite of this compound, 1-(2-pyrimidinyl)piperazine (1-PP), also exhibits antagonist activity at α2-adrenergic receptors, which may contribute to its overall pharmacological profile.[1]

G cluster_presynaptic Presynaptic Neuron (Raphe Nucleus) cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron (e.g., Hippocampus, Amygdala) Presynaptic_5HT1A 5-HT1A Autoreceptor Serotonin_Release 5-HT Release Presynaptic_5HT1A->Serotonin_Release Inhibition Serotonin_Synthesis Serotonin (5-HT) Synthesis Serotonin_Synthesis->Serotonin_Release Serotonin 5-HT Serotonin_Release->Serotonin Serotonin->Presynaptic_5HT1A Binds to Postsynaptic_5HT1A Postsynaptic 5-HT1A Receptor Serotonin->Postsynaptic_5HT1A Binds to Anxiolytic_Effect Anxiolytic Effect (Reduced Neuronal Firing) Postsynaptic_5HT1A->Anxiolytic_Effect Activation This compound This compound This compound->Presynaptic_5HT1A Partial Agonist This compound->Postsynaptic_5HT1A Partial Agonist

Fig. 1: this compound's Mechanism of Action

Experimental Protocols

Elevated Plus Maze (EPM) Test

The EPM test is a widely used model to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

G Start Start Habituation Habituation to Testing Room (30-60 min) Start->Habituation Drug_Admin Administer this compound or Vehicle (i.p.) Habituation->Drug_Admin Waiting Waiting Period (e.g., 30 min) Drug_Admin->Waiting Placement Place Rodent in Center of EPM Facing Open Arm Waiting->Placement Exploration Allow Free Exploration (5 min) Placement->Exploration Recording Record Behavior with Video-Tracking Software Exploration->Recording End End Recording->End

Fig. 2: Elevated Plus Maze Workflow
  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms of equal dimensions, elevated from the floor. For mice, arms are typically 30 cm long and 5 cm wide, with 15 cm high walls on the enclosed arms. For rats, arms are typically 50 cm long and 10 cm wide, with 40 cm high walls.

  • Animals: Adult male or female mice (e.g., C57BL/6, BALB/c) or rats (e.g., Sprague-Dawley, Wistar).

  • Procedure: a. Habituate the animals to the testing room for at least 30-60 minutes before the experiment. b. Administer this compound or vehicle via the desired route (e.g., intraperitoneally, i.p.). A pilot study is recommended to determine the optimal dose and pre-treatment time. Based on studies with buspirone, a range of 0.5-10 mg/kg i.p. administered 30 minutes before the test could be a starting point. c. Place the animal in the center of the maze, facing one of the open arms. d. Allow the animal to explore the maze for 5 minutes. e. Record the session using a video camera positioned above the maze. f. Analyze the recording for the following parameters:

    • Time spent in the open arms.
    • Time spent in the closed arms.
    • Number of entries into the open arms.
    • Number of entries into the closed arms.
    • Total distance traveled.

  • Expected Outcome: Anxiolytic compounds like buspirone typically increase the time spent in and the number of entries into the open arms.[3] It is expected that this compound will produce a similar dose-dependent increase in these parameters, reflecting a reduction in anxiety-like behavior.

Treatment GroupDose (mg/kg)nTime in Open Arms (s)% Time in Open ArmsOpen Arm Entries% Open Arm EntriesTotal Distance (cm)
Vehicle-10
This compound0.510
This compound1.010
This compound5.010
Light-Dark Box (LDB) Test

The LDB test is another common model for assessing anxiety-like behavior, based on the conflict between the exploratory drive of rodents and their natural aversion to brightly lit, open spaces.[4]

G Start Start Habituation Habituation to Testing Room (30-60 min) Start->Habituation Drug_Admin Administer this compound or Vehicle (i.p.) Habituation->Drug_Admin Waiting Waiting Period (e.g., 30 min) Drug_Admin->Waiting Placement Place Rodent in the Center of the Light Box Waiting->Placement Exploration Allow Free Exploration (5-10 min) Placement->Exploration Recording Record Behavior with Video-Tracking Software Exploration->Recording End End Recording->End

Fig. 3: Light-Dark Box Workflow
  • Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, with an opening connecting the two.

  • Animals: Adult male or female mice or rats.

  • Procedure: a. Habituate the animals to the testing room for at least 30-60 minutes. b. Administer this compound or vehicle. c. Place the animal in the center of the light compartment, facing away from the opening to the dark compartment. d. Allow the animal to freely explore the apparatus for 5-10 minutes. e. Record the session with a video camera. f. Analyze the recording for:

    • Time spent in the light compartment.
    • Latency to first enter the dark compartment.
    • Number of transitions between the two compartments.
    • Total distance traveled.

  • Expected Outcome: Anxiolytic drugs increase the time spent in the light compartment and the number of transitions.[5] this compound is expected to show a dose-dependent increase in these measures.

Treatment GroupDose (mg/kg)nTime in Light Box (s)Latency to Dark (s)Number of TransitionsTotal Distance (cm)
Vehicle-10
This compound0.510
This compound1.010
This compound5.010
Social Interaction Test

This test assesses anxiety by measuring the extent to which a rodent interacts with an unfamiliar conspecific. Anxious animals tend to exhibit reduced social interaction.

G Start Start Habituation Habituation to Testing Arena (10 min) Start->Habituation Drug_Admin Administer this compound or Vehicle (i.p.) Habituation->Drug_Admin Waiting Waiting Period (e.g., 30 min) Drug_Admin->Waiting Pairing Pair with an Unfamiliar, Untreated Conspecific Waiting->Pairing Interaction Allow Social Interaction (10 min) Pairing->Interaction Recording Record and Score Social Behaviors Interaction->Recording End End Recording->End

Fig. 4: Social Interaction Test Workflow
  • Apparatus: An open-field arena.

  • Animals: Adult male rats or mice, singly housed for a few days prior to testing to increase social motivation.

  • Procedure: a. Habituate the test animal to the arena for 10 minutes one day before the test. b. On the test day, administer this compound or vehicle to the test animal. c. After the appropriate pre-treatment time, place the test animal in the arena with an unfamiliar, weight- and age-matched, untreated partner. d. Record the 10-minute session and score the duration of active social behaviors (e.g., sniffing, following, grooming the partner).

  • Expected Outcome: Anxiolytic drugs increase the duration of social interaction.[6] this compound is expected to dose-dependently increase the time spent in active social engagement.

Treatment GroupDose (mg/kg)nTotal Time in Social Interaction (s)Frequency of Social Behaviors
Vehicle-10
This compound0.510
This compound1.010
This compound5.010
Fear Conditioning Test

This model assesses learned fear and is useful for studying the effects of drugs on the acquisition, consolidation, and expression of fear memories.

G cluster_day1 Day 1: Training cluster_day2 Day 2: Contextual Fear Test cluster_day3 Day 3: Cued Fear Test Habituation1 Habituation to Chamber A (2 min) Conditioning Present Auditory Cue (CS) Paired with Footshock (US) Habituation1->Conditioning Placement_A Place in Chamber A (No CS or US) Freezing_Context Measure Freezing (5 min) Placement_A->Freezing_Context Placement_B Place in Novel Chamber B Present_CS Present Auditory Cue (CS) (No US) Placement_B->Present_CS Freezing_Cue Measure Freezing Present_CS->Freezing_Cue Drug_Admin Administer this compound (Before Training, Before Test, or Both)

Fig. 5: Fear Conditioning Workflow
  • Apparatus: A conditioning chamber with a grid floor for delivering footshocks and a speaker to present an auditory cue.

  • Animals: Adult male or female mice or rats.

  • Procedure: a. Training (Day 1): Place the animal in the chamber. After a habituation period, present an auditory cue (conditioned stimulus, CS; e.g., a tone) that co-terminates with a mild footshock (unconditioned stimulus, US). Repeat this pairing several times. b. Contextual Fear Test (Day 2): Place the animal back into the same chamber without presenting the CS or US. Measure the amount of time the animal spends freezing (a fear response). c. Cued Fear Test (Day 3): Place the animal in a novel chamber with different contextual cues. After a baseline period, present the CS without the US and measure freezing. d. Drug Administration: this compound or vehicle can be administered before training to assess effects on fear acquisition, or before testing to assess effects on fear expression.

  • Expected Outcome: Studies with buspirone have shown that it can disrupt the retention of fear conditioning when administered before the training session.[1] Therefore, this compound may reduce freezing behavior in both the contextual and cued fear tests when given pre-training.

Treatment GroupDose (mg/kg)n% Freezing (Contextual Test)% Freezing (Cued Test - Pre-CS)% Freezing (Cued Test - During CS)
Vehicle-10
This compound (Pre-Training)1.010
This compound (Pre-Test)1.010

Conclusion

The protocols outlined above provide a framework for the preclinical evaluation of this compound's anxiolytic properties in rodents. Given its mechanism of action as a 5-HT1A partial agonist, it is hypothesized that this compound will exhibit anxiolytic-like effects in these models, comparable to other drugs in its class. Researchers should conduct pilot studies to establish optimal dosing and timing for this compound administration. Careful adherence to these standardized protocols will ensure the generation of reliable and reproducible data to characterize the behavioral pharmacology of this compound.

References

Revospirone Administration Protocol for In Vivo Studies: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Revospirone (Bay Vq 7813) is a partial agonist of the serotonin 5-HT1A receptor. Like other drugs in the azapirone class, such as buspirone and tandospirone, it is investigated for its potential anxiolytic and antidepressant properties. A key characteristic of this compound and related compounds is its metabolism to the active metabolite 1-(2-pyrimidinyl)piperazine (1-PP). This metabolite also exhibits pharmacological activity, notably as an antagonist of the α2-adrenergic receptor. Understanding the distinct and combined effects of both this compound and 1-PP is crucial for interpreting in vivo study outcomes.

These application notes provide a comprehensive overview of the administration protocols for this compound in in vivo research settings, based on available data for this compound and analogous compounds. The provided protocols and data are intended to serve as a starting point for study design, and researchers are encouraged to perform dose-response studies to determine the optimal dosage and administration route for their specific animal model and research question.

Quantitative Data for In Vivo Administration

The following tables summarize key quantitative data for the in vivo administration of this compound and related compounds. Due to the limited publicly available data on this compound, information from studies on its active metabolite and other 5-HT1A agonists is included for reference.

Table 1: Suggested this compound Formulation for In Vivo Administration

Formulation TypeCompositionNotes
Injectable Formulation 1 10% DMSO, 5% Tween 80, 85% SalineA common formulation for compounds with low aqueous solubility.
Injectable Formulation 2 10% DMSO, 40% PEG300, 5% Tween 80, 45% SalineAn alternative formulation that can improve solubility for some compounds.
Oral Formulation 1 Suspension in 0.2% Carboxymethyl celluloseSuitable for oral gavage administration.
Oral Formulation 2 Dissolved in 0.25% Tween 80 and 0.5% Carboxymethyl celluloseMay improve the bioavailability of orally administered compounds.

Data sourced from a commercial supplier of this compound.

Table 2: In Vivo Dosages of this compound and Related Compounds in Rodent Models

CompoundAnimal ModelRoute of AdministrationDosage RangeStudy DurationObserved Effects/Notes
1-(2-pyrimidinyl)piperazine (1-PP) RatIntravenous (i.v.)ED50 = 80 µg/kgAcuteReversal of clonidine-induced depression of locus coeruleus neuron firing.
1-(2-pyrimidinyl)piperazine (1-PP) RatIntravenous (i.v.)10 mg/kgAcuteUsed in pharmacokinetic-pharmacodynamic modeling to assess hypothermic effects.
Buspirone RatIntravenous (i.v.)5 - 15 mg/kgAcuteUsed in pharmacokinetic-pharmacodynamic modeling to assess hypothermic effects.
Buspirone RatSubcutaneous (s.c.)0.1 - 5 mg/kgAcuteDose-dependent decrease in 5-HT output in the ventral hippocampus.
Tandospirone RatSubcutaneous (s.c.)10 mg/kg/day14 days (Chronic)Investigated for effects on noradrenergic neurotransmission.
Generic 5-HT1A Agonist MouseIntraperitoneal (i.p.)3 - 10 mg/kgAcuteAnalgesic effects in the formalin test.

Experimental Protocols

Preparation of this compound for Injection

This protocol is based on the injectable formulation containing DMSO, Tween 80, and saline.

Materials:

  • This compound hydrochloride

  • Dimethyl sulfoxide (DMSO), sterile

  • Tween 80 (Polysorbate 80), sterile

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Weigh the desired amount of this compound hydrochloride in a sterile microcentrifuge tube.

  • Add DMSO to the tube to dissolve the this compound. The volume of DMSO should be 10% of the final desired volume.

  • Vortex the solution until the this compound is completely dissolved.

  • Add Tween 80 to the solution. The volume of Tween 80 should be 5% of the final desired volume.

  • Vortex the solution thoroughly to ensure proper mixing.

  • Add sterile saline to the solution to reach the final desired volume. The volume of saline will be 85% of the final volume.

  • Vortex the final solution until it is homogenous.

  • Visually inspect the solution for any precipitation before administration.

In Vivo Administration of this compound

This protocol outlines the general procedure for intraperitoneal (i.p.) injection in mice. The principles can be adapted for other routes and species with appropriate ethical and procedural considerations.

Materials:

  • Prepared this compound solution

  • Appropriate animal model (e.g., C57BL/6 mice)

  • Sterile syringes (e.g., 1 mL) and needles (e.g., 27G)

  • Animal scale

  • 70% ethanol for disinfection

Procedure:

  • Weigh the animal to determine the correct volume of the this compound solution to inject based on the desired mg/kg dose.

  • Gently restrain the animal. For an i.p. injection in a mouse, the animal is typically held with its head tilted slightly downwards.

  • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Wipe the injection site with 70% ethanol.

  • Insert the needle at a 10-20 degree angle.

  • Aspirate briefly to ensure no blood or other fluid is drawn into the syringe, which would indicate improper needle placement.

  • Inject the calculated volume of the this compound solution.

  • Withdraw the needle and return the animal to its cage.

  • Monitor the animal for any adverse reactions following the injection.

Visualizations

Signaling Pathway of this compound

Revospirone_Signaling_Pathway This compound This compound HT1A_R 5-HT1A Receptor (Presynaptic Autoreceptor) This compound->HT1A_R Postsynaptic_HT1A_R 5-HT1A Receptor (Postsynaptic) This compound->Postsynaptic_HT1A_R Gi_Go Gi/Go Protein HT1A_R->Gi_Go Activates Postsynaptic_HT1A_R->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits GIRK GIRK Channel Gi_Go->GIRK Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Anxiolysis) PKA->Cellular_Response Downstream Effects K_efflux K+ Efflux GIRK->K_efflux Hyperpolarization Neuronal Hyperpolarization K_efflux->Hyperpolarization Serotonin_Release Serotonin Release Hyperpolarization->Serotonin_Release Inhibits

Caption: this compound's primary signaling pathway via the 5-HT1A receptor.

Experimental Workflow for an In Vivo Study

In_Vivo_Workflow Study_Design Study Design (e.g., Dose-response, time-course) Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Study_Design->Animal_Acclimatization Randomization Randomization of Animals (Vehicle and Treatment Groups) Animal_Acclimatization->Randomization Revospirone_Prep This compound Solution Preparation Administration This compound/Vehicle Administration (e.g., i.p., s.c., oral) Revospirone_Prep->Administration Randomization->Administration Behavioral_Testing Behavioral Testing (e.g., Elevated Plus Maze) Administration->Behavioral_Testing Post-treatment interval Tissue_Collection Tissue Collection (e.g., Brain, Blood) Behavioral_Testing->Tissue_Collection Data_Analysis Data Analysis and Interpretation Tissue_Collection->Data_Analysis

Caption: A typical experimental workflow for in vivo studies with this compound.

Application Notes and Protocols for In Vivo Microdialysis of Revospirone and its Metabolite 1-PP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Revospirone is a partial agonist of the serotonin 5-HT1A receptor, belonging to the azapirone class of drugs, which are primarily used for their anxiolytic and antidepressant properties. A significant active metabolite of this compound is 1-(2-pyrimidinyl)-piperazine (1-PP), which also exhibits pharmacological activity and often circulates at higher concentrations than the parent drug. Understanding the pharmacokinetics of this compound and 1-PP within the central nervous system (CNS) is crucial for elucidating their mechanism of action and optimizing therapeutic strategies.

In vivo microdialysis is a powerful technique for continuously sampling the extracellular fluid in specific brain regions of freely moving animals. This methodology allows for the direct measurement of unbound, pharmacologically active concentrations of drugs and their metabolites at the site of action. These application notes provide a detailed protocol for conducting in vivo microdialysis studies to measure this compound and 1-PP levels in the brain, coupled with analytical methods for sample quantification.

Experimental Protocols

Animal Preparation and Stereotaxic Surgery

A detailed protocol for the surgical implantation of a microdialysis guide cannula is outlined below. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Microdialysis guide cannula (e.g., CMA 12 or equivalent)

  • Surgical drill

  • Dental cement

  • Suturing material

  • Heating pad

Procedure:

  • Anesthetize the rat and mount it in the stereotaxic frame. Ensure the skull is level between bregma and lambda.

  • Make a midline incision on the scalp to expose the skull.

  • Drill a small burr hole at the desired coordinates for the target brain region (e.g., hippocampus, prefrontal cortex, or striatum). For the striatum, typical coordinates relative to bregma are: AP +1.0 mm, ML ±2.5 mm, DV -3.0 mm.

  • Slowly lower the guide cannula to the desired depth (e.g., DV -4.0 mm for the striatum).

  • Secure the guide cannula to the skull using dental cement and anchor screws.

  • Suture the scalp incision around the implant.

  • Allow the animal to recover for at least 48 hours before the microdialysis experiment.

In Vivo Microdialysis Procedure

This protocol describes the setup and execution of the microdialysis experiment on the day of sample collection.

Materials:

  • Microdialysis probe (e.g., CMA 12, 2 mm membrane)

  • Microinfusion pump

  • Fraction collector (optional, for automated collection)

  • Artificial cerebrospinal fluid (aCSF) perfusion solution (e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂)

  • Tubing (FEP or PEEK)

  • Liquid swivel (for freely moving animals)

  • This compound solution for administration (intravenous or intraperitoneal)

Procedure:

  • On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.

  • Connect the probe inlet to the microinfusion pump and the outlet to the collection vial via a liquid swivel.

  • Perfuse the probe with aCSF at a constant flow rate, typically 1-2 µL/min.

  • Allow for a stabilization period of at least 1-2 hours to achieve equilibrium.

  • Collect baseline dialysate samples (e.g., every 20-30 minutes) to establish basal levels.

  • Administer this compound at the desired dose and route (e.g., 10 mg/kg, i.v.).

  • Continue to collect dialysate samples for the desired duration of the experiment (e.g., 4-6 hours).

  • Store collected samples at -80°C until analysis.

Sample Analysis using LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of this compound and 1-PP in the small volumes of microdialysate collected.

Instrumentation:

  • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the analytes from endogenous matrix components.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

Mass Spectrometric Conditions (Example - to be optimized for this compound):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion > Product ion (to be determined)

    • 1-PP: Precursor ion > Product ion (to be determined)

    • Internal Standard (IS): A suitable stable isotope-labeled analog or a compound with similar properties.

Sample Preparation:

  • Due to the clean nature of microdialysates, minimal sample preparation is often required. Direct injection may be possible.

  • If necessary, a simple protein precipitation with acetonitrile can be performed.

Data Presentation

The following tables summarize representative pharmacokinetic data for buspirone and 1-PP in rats, which can be used as an estimation for this compound studies.

Table 1: Pharmacokinetic Parameters of Buspirone and 1-PP in Rat Blood Following Intravenous Administration. [1]

ParameterBuspirone (5 mg/kg, i.v.)1-PP (from Buspirone)1-PP (10 mg/kg, i.v.)
Clearance (mL/min) 13.1-8.2
Terminal Half-life (min) 25-79
Conversion from Buspirone (%) -~26%-

Table 2: Representative Unbound Extracellular Concentrations of Buspirone in Rat Striatum Following Intravenous Administration (10 mg/kg). (Data estimated from graphical representation in Tsai & Chen, 1997)

Time (min)Unbound Buspirone Concentration (ng/mL)
10~150
30~100
60~50
120~20
180<10

Visualizations

Experimental Workflow

G cluster_pre Pre-Experiment cluster_exp Microdialysis Experiment cluster_post Post-Experiment animal_prep Animal Preparation (Rat) surgery Stereotaxic Surgery (Guide Cannula Implantation) animal_prep->surgery recovery Recovery Period (>= 48 hours) surgery->recovery probe_insertion Probe Insertion recovery->probe_insertion perfusion aCSF Perfusion Start (1-2 µL/min) probe_insertion->perfusion stabilization Stabilization (1-2 hours) perfusion->stabilization baseline Baseline Sample Collection stabilization->baseline drug_admin This compound Administration baseline->drug_admin exp_collection Experimental Sample Collection drug_admin->exp_collection sample_storage Sample Storage (-80°C) exp_collection->sample_storage analysis LC-MS/MS Analysis sample_storage->analysis data_proc Data Processing & Interpretation analysis->data_proc

Caption: Workflow for in vivo microdialysis of this compound.

This compound Signaling Pathway

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron revospirone_pre This compound ht1a_auto 5-HT1A Autoreceptor revospirone_pre->ht1a_auto inhibit_firing Inhibition of Serotonin Release ht1a_auto->inhibit_firing serotonin Serotonin inhibit_firing->serotonin reduces revospirone_post This compound ht1a_post 5-HT1A Receptor revospirone_post->ht1a_post gi_go Gi/o Protein ht1a_post->gi_go ac Adenylyl Cyclase gi_go->ac inhibition k_channel ↑ K+ Conductance (Hyperpolarization) gi_go->k_channel activation camp ↓ cAMP ac->camp anxiolytic_effect Anxiolytic/Antidepressant Effect camp->anxiolytic_effect k_channel->anxiolytic_effect serotonin->ht1a_post binds synaptic_cleft Synaptic Cleft

References

Application Notes and Protocols for Investigating Brain Receptor Occupancy with Revospirone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Revospirone (also known as Bay Vq 7813) is a selective partial agonist for the serotonin 1A (5-HT1A) receptor.[1][2] As a member of the azapirone class of compounds, it holds potential as a valuable research tool for investigating the role of the 5-HT1A receptor in various physiological and pathological processes within the central nervous system (CNS).[3][4] Understanding the relationship between the administered dose of a compound, its concentration in the brain, and the extent to which it binds to its target receptor—a concept known as receptor occupancy—is fundamental in neuroscience research and drug development.[5]

These application notes provide a comprehensive overview of the use of this compound for determining 5-HT1A receptor occupancy in the brain. Detailed protocols for key experimental techniques, such as in vivo Positron Emission Tomography (PET) imaging and ex vivo autoradiography, are provided to guide researchers in designing and executing their studies.

Mechanism of Action and Pharmacological Profile

This compound demonstrates high affinity for the 5-HT1A receptor, acting as a partial agonist.[1] Its binding to this receptor initiates a cascade of intracellular signaling events. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.[6][7] Activation of the 5-HT1A receptor by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[1] This signaling pathway is implicated in the modulation of neuronal excitability and neurotransmitter release.[6]

Like other azapirones, this compound is metabolized to an active compound, 1-(2-pyrimidinyl)piperazine (1-PP).[2] This metabolite also exhibits pharmacological activity, notably as an antagonist of the α2-adrenergic receptor, which should be considered when interpreting experimental results.[2]

Data Presentation

A critical aspect of receptor occupancy studies is the quantitative analysis of the dose-response relationship. The following tables summarize the key quantitative data for this compound and provide a template for presenting experimentally determined receptor occupancy data.

Table 1: In Vitro Pharmacological Data for this compound

ParameterReceptorValueReference
Binding Affinity (Ki) 5-HT1A2 nmol/L[1]
Functional Activity (IC50) Adenylate Cyclase Inhibition124 nmol/L[1]

Table 2: Template for In Vivo 5-HT1A Receptor Occupancy Data for this compound

Dose (mg/kg)Brain Concentration (ng/g)5-HT1A Receptor Occupancy (%)Method
e.g., 0.1Data to be determinedData to be determinede.g., PET with [¹¹C]WAY-100635
e.g., 0.3Data to be determinedData to be determinede.g., PET with [¹¹C]WAY-100635
e.g., 1.0Data to be determinedData to be determinede.g., Ex Vivo Autoradiography
e.g., 3.0Data to be determinedData to be determinede.g., Ex Vivo Autoradiography

Mandatory Visualizations

5-HT1A Receptor Signaling Pathway

5-HT1A_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects This compound This compound Receptor 5-HT1A Receptor This compound->Receptor Binds G_Protein Gi/o Protein (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Neuronal_Activity Decreased Neuronal Activity G_Protein->Neuronal_Activity Via K+ channels (Hyperpolarization) cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Gene_Expression Altered Gene Expression CREB->Gene_Expression

Caption: 5-HT1A receptor signaling cascade initiated by this compound.

Experimental Workflow for In Vivo PET Receptor Occupancy Study

PET_Workflow cluster_preparation Preparation cluster_imaging Imaging Protocol cluster_analysis Data Analysis Animal_Prep Animal Preparation (e.g., Cannulation) Baseline_Scan Baseline PET Scan (No Drug) Animal_Prep->Baseline_Scan Radioligand Radioligand Synthesis (e.g., [¹¹C]WAY-100635) Radioligand->Baseline_Scan Post_Drug_Scan Post-Drug PET Scan Radioligand->Post_Drug_Scan Drug_Admin Administer this compound (Various Doses) Baseline_Scan->Drug_Admin Drug_Admin->Post_Drug_Scan Image_Recon Image Reconstruction & Co-registration with MRI Post_Drug_Scan->Image_Recon ROI_Analysis Region of Interest (ROI) Analysis Image_Recon->ROI_Analysis Occupancy_Calc Receptor Occupancy Calculation (%) ROI_Analysis->Occupancy_Calc PK_PD_Model Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Occupancy_Calc->PK_PD_Model

Caption: Workflow for a typical in vivo PET receptor occupancy study.

Logical Relationship in Receptor Occupancy Experiments

Logical_Relationship Dose This compound Dose Administered Plasma_Conc Plasma Concentration of this compound Dose->Plasma_Conc Pharmacokinetics Brain_Conc Unbound Brain Concentration Plasma_Conc->Brain_Conc Blood-Brain Barrier Penetration Receptor_Binding Binding to 5-HT1A Receptors Brain_Conc->Receptor_Binding Occupancy Receptor Occupancy (%) Receptor_Binding->Occupancy Determines Physiological_Effect Physiological/Behavioral Effect Occupancy->Physiological_Effect Correlates with

Caption: Relationship between drug dose, concentration, and effect.

Experimental Protocols

The following are detailed methodologies for conducting receptor occupancy studies with this compound.

Protocol 1: In Vivo 5-HT1A Receptor Occupancy Measurement using PET

Objective: To quantify the percentage of 5-HT1A receptors occupied by this compound in the living brain at various doses.

Materials:

  • This compound (Bay Vq 7813)

  • A suitable PET radioligand for the 5-HT1A receptor (e.g., [¹¹C]WAY-100635)

  • Experimental animals (e.g., non-human primates or rodents)

  • PET scanner and associated imaging equipment

  • Anesthesia (e.g., isoflurane)

  • Arterial and venous catheters

  • Blood sampling supplies

  • MRI scanner for anatomical reference (optional but recommended)

Procedure:

  • Animal Preparation: Anesthetize the animal and place it in the PET scanner. Insert arterial and venous catheters for blood sampling and radioligand injection, respectively.

  • Baseline Scan:

    • Administer a bolus injection of the 5-HT1A radioligand (e.g., [¹¹C]WAY-100635) via the venous catheter.

    • Acquire dynamic PET data for 90-120 minutes.

    • Collect arterial blood samples throughout the scan to measure the concentration of the radioligand in plasma and its metabolites.

  • Drug Administration:

    • After a suitable washout period (to allow for the decay of the radioligand from the baseline scan), administer a specific dose of this compound intravenously or via the appropriate route.

    • Allow for a sufficient time for this compound to reach steady-state concentration in the brain (this should be determined from prior pharmacokinetic studies).

  • Post-Drug Scan:

    • Administer a second bolus of the 5-HT1A radioligand.

    • Acquire a second dynamic PET scan for 90-120 minutes, following the same procedure as the baseline scan.

  • Repeat for Multiple Doses: Repeat steps 3 and 4 for different doses of this compound in the same or different cohorts of animals to establish a dose-occupancy curve.

  • Image Analysis:

    • Reconstruct the PET images. If an MRI was performed, co-register the PET images to the anatomical MRI.

    • Define regions of interest (ROIs) in the brain known to have high densities of 5-HT1A receptors (e.g., hippocampus, raphe nuclei, cortex).

    • Generate time-activity curves for each ROI.

  • Data Quantification:

    • Use appropriate kinetic modeling (e.g., simplified reference tissue model or full kinetic analysis with arterial input function) to calculate the binding potential (BP_ND) of the radioligand in each ROI for both the baseline and post-drug scans.

    • Calculate the receptor occupancy (RO) for each dose of this compound using the following formula: RO (%) = [(BP_ND_baseline - BP_ND_post-drug) / BP_ND_baseline] * 100

  • PK/PD Modeling: Correlate the calculated receptor occupancy with the plasma and unbound brain concentrations of this compound to determine the EC50 (the concentration required to achieve 50% receptor occupancy).

Protocol 2: Ex Vivo 5-HT1A Receptor Occupancy Measurement using Autoradiography

Objective: To determine the percentage of 5-HT1A receptors occupied by this compound in the brain at various doses using an ex vivo method.

Materials:

  • This compound (Bay Vq 7813)

  • Experimental animals (e.g., rats or mice)

  • A suitable radioligand for in vitro labeling of 5-HT1A receptors (e.g., [³H]8-OH-DPAT or a radiolabeled antagonist like [³H]WAY-100635)

  • Cryostat

  • Microscope slides

  • Incubation buffers and wash solutions

  • Phosphor imaging screens or autoradiography film

  • Image analysis software

Procedure:

  • Drug Administration:

    • Administer various doses of this compound to different groups of animals via the desired route (e.g., intraperitoneal, oral). Include a vehicle-treated control group.

    • Sacrifice the animals at the time of expected peak brain concentration of this compound.

  • Tissue Collection and Preparation:

    • Rapidly excise the brains and freeze them in isopentane cooled with dry ice.

    • Store the brains at -80°C until sectioning.

    • Using a cryostat, cut coronal brain sections (e.g., 20 µm thick) containing regions rich in 5-HT1A receptors.

    • Thaw-mount the sections onto microscope slides.

  • Radioligand Incubation:

    • Pre-incubate the slides in buffer to rehydrate the tissue and remove endogenous serotonin.

    • Incubate the slides with a saturating concentration of the 5-HT1A radioligand.

    • To determine non-specific binding, incubate a separate set of slides from each animal in the presence of the radioligand and a high concentration of a non-labeled 5-HT1A ligand (e.g., unlabeled WAY-100635).

  • Washing and Drying:

    • Wash the slides in ice-cold buffer to remove unbound radioligand.

    • Quickly rinse the slides in distilled water and dry them under a stream of cool air.

  • Imaging:

    • Expose the dried slides to a phosphor imaging screen or autoradiography film along with calibrated radioactive standards.

  • Data Analysis:

    • Scan the imaging plates or develop the film.

    • Using image analysis software, measure the optical density or photostimulated luminescence in the ROIs for total and non-specific binding.

    • Calculate specific binding by subtracting the non-specific binding from the total binding for each ROI.

  • Receptor Occupancy Calculation:

    • Calculate the percent receptor occupancy for each dose of this compound using the following formula: RO (%) = [1 - (Specific Binding_drug-treated / Specific Binding_vehicle-treated)] * 100

  • Dose-Response Curve: Plot the receptor occupancy as a function of the administered dose of this compound to determine the ED50 (the dose that produces 50% receptor occupancy).

Conclusion

This compound is a potent and selective 5-HT1A receptor partial agonist that can serve as a valuable tool for CNS research. The protocols outlined in these application notes provide a framework for conducting robust receptor occupancy studies. By carefully quantifying the relationship between this compound dose, brain exposure, and 5-HT1A receptor binding, researchers can gain critical insights into the pharmacology of this compound and the role of the 5-HT1A receptor system in brain function and disease. The successful application of these methods will contribute to a better understanding of serotonergic neurotransmission and aid in the development of novel therapeutics targeting the 5-HT1A receptor.

References

Experimental Design for Revospirone Behavioral Pharmacology Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting behavioral pharmacology studies to evaluate the anxiolytic and antidepressant-like effects of Revospirone. This compound is a selective partial agonist of the 5-HT1A receptor.[1] Like other azapirones such as buspirone, it produces an active metabolite, 1-(2-pyrimidinyl)piperazine (1-PP), which exhibits α2-adrenergic receptor antagonist properties.[1] The following protocols are designed for rodent models and are based on established behavioral assays sensitive to anxiolytic and antidepressant compounds.

I. General Considerations for Preclinical Behavioral Studies

  • Animal Husbandry: All animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum unless otherwise specified by the experimental protocol.

  • Acclimation: Animals should be acclimated to the housing facility for at least one week before the start of any experiment and habituated to the testing room for at least 60 minutes prior to each behavioral test.

  • Handling: Gentle and consistent handling of the animals is crucial to minimize stress, which can be a significant confounding variable in behavioral studies.

  • Blinding: To avoid experimenter bias, the experimenter should be blind to the treatment conditions of the animals.

  • Controls: Appropriate vehicle controls should be included in all experiments. Positive controls (i.e., known anxiolytic or antidepressant drugs) are also recommended to validate the assay.

  • Route of Administration and Timing: The route of administration (e.g., intraperitoneal, oral) and the time between drug administration and testing should be consistent and based on the pharmacokinetic profile of this compound.

II. This compound Signaling Pathway

This compound primarily acts as a partial agonist at serotonin 5-HT1A receptors. This interaction initiates a signaling cascade that is believed to mediate its anxiolytic and antidepressant effects.

Revospirone_Signaling_Pathway This compound This compound HT1A_Receptor 5-HT1A Receptor This compound->HT1A_Receptor Binds to G_Protein Gi/o Protein HT1A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Reduces production of PKA Protein Kinase A cAMP->PKA Decreased activation of Neuronal_Activity Neuronal Hyperpolarization (Reduced Firing) PKA->Neuronal_Activity Leads to Anxiolytic_Antidepressant Anxiolytic & Antidepressant Effects Neuronal_Activity->Anxiolytic_Antidepressant Contributes to

Caption: this compound's mechanism of action.

III. Experimental Workflow for Behavioral Phenotyping

A typical workflow for assessing the behavioral effects of this compound involves a series of assays, starting with those least likely to induce stress and moving to more stressful paradigms.

Experimental_Workflow Start Acclimation & Handling Drug_Admin This compound/Vehicle Administration Start->Drug_Admin EPM Elevated Plus Maze (Anxiety) Drug_Admin->EPM MB Marble Burying Test (Anxiety/Repetitive Behavior) EPM->MB (24h washout) SI Social Interaction Test (Anxiety) MB->SI (24h washout) FST Forced Swim Test (Depression) SI->FST (48h washout) TST Tail Suspension Test (Depression - Mice) FST->TST (48h washout) Data_Analysis Data Analysis & Interpretation TST->Data_Analysis

Caption: Sequential behavioral testing workflow.

IV. Protocols for Anxiolytic Activity Assessment

A. Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.

Protocol:

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms of equal dimensions, elevated from the floor. For mice, arms are typically 30-50 cm long and 5 cm wide, with 15 cm high walls on the closed arms. For rats, the dimensions are proportionally larger.

  • Procedure:

    • Acclimate the animal to the testing room for at least 1 hour.

    • Administer this compound or vehicle at the appropriate time before the test.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the session using a video camera mounted above the maze.

  • Data Collection and Analysis:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

    • Total number of arm entries (as a measure of locomotor activity).

    • Anxiolytic effect is indicated by a significant increase in the time spent and/or number of entries into the open arms.

Expected Quantitative Data with a 5-HT1A Partial Agonist (e.g., Buspirone):

Treatment GroupDose (mg/kg, p.o.)% Time in Open Arms (Mean ± SEM)Open Arm Entries (Mean ± SEM)
Vehicle015 ± 38 ± 2
Buspirone0.6320 ± 410 ± 2
Buspirone1.2528 ± 513 ± 3
Buspirone2.535 ± 6 15 ± 3
Buspirone5.032 ± 5 14 ± 3

*p < 0.05, **p < 0.01 compared to vehicle. Data are hypothetical and based on expected outcomes for a 5-HT1A partial agonist. Actual results may vary.[2]

B. Marble Burying Test

This test is used to assess anxiety-like and obsessive-compulsive-like behaviors in mice. Anxious mice tend to bury novel objects in their environment.

Protocol:

  • Apparatus: A standard mouse cage filled with 5 cm of clean bedding. Twenty-five glass marbles are evenly spaced on top of the bedding.

  • Procedure:

    • Acclimate the mouse to the testing room for at least 1 hour.

    • Administer this compound or vehicle.

    • Place the mouse in the cage with the marbles.

    • Leave the mouse undisturbed for 30 minutes.

    • After 30 minutes, gently remove the mouse.

  • Data Collection and Analysis:

    • Count the number of marbles that are at least two-thirds buried in the bedding.

    • Anxiolytic effect is indicated by a significant decrease in the number of marbles buried.

Expected Quantitative Data with a 5-HT1A Agonist (e.g., Perospirone):

Treatment GroupDose (mg/kg, p.o.)Number of Marbles Buried (Mean ± SEM)
Vehicle018 ± 2
Perospirone115 ± 3
Perospirone310 ± 2*
Perospirone106 ± 1**

*p < 0.05, **p < 0.01 compared to vehicle. Data are based on findings for a related compound.[3][4]

C. Social Interaction Test

This test assesses anxiety by measuring the extent to which a rodent interacts with an unfamiliar conspecific. Anxious animals typically show reduced social interaction.

Protocol:

  • Apparatus: A well-lit, open-field arena.

  • Procedure:

    • Acclimate two unfamiliar, weight-matched male rats to the testing room.

    • Administer this compound or vehicle to both rats.

    • Place the pair of rats in the open-field arena.

    • Record their behavior for 10 minutes.

  • Data Collection and Analysis:

    • Total time spent in active social interaction (e.g., sniffing, grooming, following).

    • Number of social interaction bouts.

    • Anxiolytic effect is indicated by a significant increase in the duration of social interaction.

Expected Quantitative Data with a 5-HT1A Agonist (e.g., Perospirone):

Treatment GroupDose (mg/kg, p.o.)Social Interaction Time (seconds, Mean ± SEM)
Vehicle045 ± 8
Perospirone0.360 ± 10
Perospirone185 ± 12*
Perospirone3110 ± 15**

*p < 0.05, **p < 0.01 compared to vehicle. Data are based on findings for a related compound.[1]

V. Protocols for Antidepressant-Like Activity Assessment

A. Forced Swim Test (FST)

The FST is a widely used model to screen for antidepressant-like activity. It is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatment reduces the time spent immobile.

Protocol:

  • Apparatus: A transparent cylinder (e.g., 25 cm height, 10 cm diameter for mice; 40 cm height, 20 cm diameter for rats) filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or feet.

  • Procedure:

    • Acclimate the animal to the testing room.

    • Administer this compound or vehicle.

    • Gently place the animal into the water-filled cylinder.

    • For mice, a single 6-minute session is typically used, with the last 4 minutes scored. For rats, a 15-minute pre-swim is often conducted 24 hours before a 5-minute test swim.

  • Data Collection and Analysis:

    • Time spent immobile (floating with only minor movements to keep the head above water).

    • Antidepressant-like effect is indicated by a significant decrease in immobility time.

Expected Quantitative Data with a 5-HT1A Partial Agonist (e.g., Buspirone):

Treatment GroupDose (mg/kg, i.p.)Immobility Time (seconds, Mean ± SEM)
Vehicle0150 ± 15
Buspirone1130 ± 12
Buspirone595 ± 10*
Buspirone1070 ± 8**

*p < 0.05, **p < 0.01 compared to vehicle. Data are hypothetical and based on expected outcomes for a 5-HT1A partial agonist.[5]

B. Tail Suspension Test (TST)

The TST is another common model for screening antidepressant-like activity, primarily used in mice. Immobility in this paradigm is interpreted as a state of behavioral despair.

Protocol:

  • Apparatus: A horizontal bar elevated from the floor.

  • Procedure:

    • Acclimate the mouse to the testing room.

    • Administer this compound or vehicle.

    • Suspend the mouse by its tail from the horizontal bar using adhesive tape.

    • The session typically lasts for 6 minutes.

  • Data Collection and Analysis:

    • Time spent immobile.

    • Antidepressant-like effect is indicated by a significant decrease in immobility time.

Expected Quantitative Data with an Antidepressant:

Treatment GroupDose (mg/kg, i.p.)Immobility Time (seconds, Mean ± SEM)
Vehicle0180 ± 20
This compound (Hypothetical)1150 ± 18
This compound (Hypothetical)5110 ± 15*
This compound (Hypothetical)1080 ± 12**

*p < 0.05, **p < 0.01 compared to vehicle. Data are hypothetical and represent expected outcomes for a compound with antidepressant potential.

VI. Data Interpretation and Logical Relationships

The interpretation of data from these behavioral assays requires careful consideration of potential confounding factors. The following diagram illustrates the logical relationships in interpreting the results.

Data_Interpretation cluster_anxiety Anxiety Assays cluster_depression Depression Assays EPM Increased Open Arm Time/Entries (Elevated Plus Maze) Anxiolytic Anxiolytic-like Effect EPM->Anxiolytic MB Decreased Marble Burying MB->Anxiolytic SI Increased Social Interaction SI->Anxiolytic FST Decreased Immobility (Forced Swim Test) Antidepressant Antidepressant-like Effect FST->Antidepressant TST Decreased Immobility (Tail Suspension Test) TST->Antidepressant Locomotor No Change in Locomotor Activity (e.g., total arm entries in EPM) Anxiolytic->Locomotor Confounded by hyperactivity Antidepressant->Locomotor Confounded by hyperactivity

Caption: Interpreting behavioral assay results.

References

Troubleshooting & Optimization

Revospirone Stability and Storage: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and proper storage of Revospirone.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For optimal stability, solid this compound should be stored in a dry, dark environment. Recommended temperatures are 0-4°C for short-term storage (days to weeks) and -20°C for long-term storage (months to years).[1] Properly stored, this compound has a shelf life of over two years.[1]

Q2: How should I store this compound stock solutions?

This compound stock solutions, typically prepared in DMSO, should be stored at -80°C for up to six months or at -20°C for up to one month.[2]

Q3: Is this compound stable during shipping?

Yes, this compound is considered stable enough for a few weeks during standard shipping at ambient temperatures and the time spent in customs.[1][2]

Q4: What are the known degradation pathways for this compound?

While specific public data on the degradation pathways of this compound is limited, azapirone drugs can be susceptible to hydrolysis and oxidation. As with many pharmaceutical compounds, forced degradation studies under various stress conditions (e.g., acid, base, oxidation, light, heat) are necessary to identify potential degradation products.[3][4] Like other azapirones, this compound produces 1-(2-pyrimidinyl)piperazine (1-PP) as an active metabolite, which is a result of metabolism rather than chemical degradation.[5][6]

Q5: What analytical methods are suitable for assessing this compound stability?

High-Performance Liquid Chromatography (HPLC) is a widely used technique for stability testing as it can separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[7][8] Other valuable methods include mass spectrometry (MS) for the identification of degradation products and various spectroscopic techniques (e.g., UV-Vis) to detect changes in the molecular structure.[3][7][9]

Stability and Storage Data Summary

The following tables summarize the recommended storage conditions for this compound in both solid form and as a stock solution.

Table 1: Storage Conditions for Solid this compound

Storage DurationTemperatureConditionsExpected Shelf Life
Short-term0 - 4°CDry and darkDays to weeks
Long-term-20°CDry and darkMonths to years (>2 years)[1]

Table 2: Storage Conditions for this compound Stock Solutions

SolventTemperatureStorage Duration
In solvent-80°CUp to 6 months[2]
In solvent-20°CUp to 1 month[2]

Experimental Protocols

General Protocol for a Forced Degradation Study

Forced degradation studies are essential to establish the inherent stability of a drug substance and to develop stability-indicating analytical methods.

  • Sample Preparation : Prepare solutions of this compound in a suitable solvent.

  • Stress Conditions : Expose the solutions to various stress conditions, including:

    • Acidic Hydrolysis : e.g., 0.1 N HCl at 60°C

    • Basic Hydrolysis : e.g., 0.1 N NaOH at 60°C

    • Oxidation : e.g., 3% H₂O₂ at room temperature

    • Thermal Stress : e.g., 80°C

    • Photolytic Stress : Expose to UV light (e.g., 254 nm) and visible light

  • Sample Analysis : At specified time points, analyze the stressed samples using a validated stability-indicating method, such as HPLC.[7][8]

  • Data Evaluation : Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products. Mass spectrometry can be used to elucidate the structure of significant degradation products.[3]

Visual Guides

Potential Degradation Pathways

The following diagram illustrates general chemical degradation pathways that a pharmaceutical compound like this compound might undergo under stress conditions.

Conceptual Degradation Pathways This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Acid/Base Oxidation Oxidation This compound->Oxidation Peroxide/O2 Photolysis Photolysis This compound->Photolysis UV/Vis Light Degradant_A Hydrolytic Degradant Hydrolysis->Degradant_A Degradant_B Oxidative Degradant Oxidation->Degradant_B Degradant_C Photolytic Degradant Photolysis->Degradant_C

Caption: Conceptual diagram of potential degradation pathways for a pharmaceutical.

Experimental Workflow for Stability Testing

This workflow outlines the key steps involved in a typical stability testing study for a drug substance.

Stability Testing Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare this compound Samples Stress Expose to Stress Conditions (Heat, Light, pH, Oxidizing Agents) Prep->Stress Analysis Analyze Samples via Stability-Indicating Method (e.g., HPLC) Stress->Analysis Data Quantify Degradants and Assess Purity Analysis->Data Report Generate Stability Report Data->Report

Caption: Workflow for a typical pharmaceutical stability study.

References

Technical Support Center: Interpreting Revospirone Dose-Response Data

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inverted-U shaped dose-response curves in experiments with Revospirone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an azapirone drug that acts as a selective partial agonist for the 5-HT1A serotonin receptor.[1] Like other drugs in its class, such as buspirone, it is metabolized to an active compound, 1-(2-pyrimidinyl)piperazine (1-PP).[1] This metabolite contributes to the overall pharmacological profile by acting as an α2-adrenergic receptor antagonist.[2][3]

Q2: What is an inverted-U shaped dose-response curve?

An inverted-U shaped dose-response curve, also known as a non-monotonic dose-response, is a biphasic relationship where the pharmacological effect of a drug increases with dose up to a certain point (the peak of the "U"), after which higher doses lead to a decrease in the observed effect.[4][5] This is in contrast to a monotonic dose-response, where the effect continuously increases with the dose until a plateau is reached.

Q3: Why might this compound exhibit an inverted-U shaped dose-response curve?

Several mechanisms could contribute to an inverted-U shaped dose-response for this compound:

  • Receptor Desensitization: At higher concentrations, prolonged or intense stimulation of 5-HT1A receptors can lead to their desensitization and internalization, reducing the number of available receptors on the cell surface and diminishing the cellular response.[6][7][8]

  • Off-Target Effects: At higher doses, this compound or its active metabolite, 1-PP, may engage with other molecular targets that produce opposing physiological effects, counteracting the primary anxiolytic effect. The α2-adrenergic receptor antagonism of 1-PP is a key consideration here.[2][3][9]

  • Activation of Opposing Neural Circuits: Different doses of this compound may differentially affect various neural circuits. For instance, low doses might predominantly activate presynaptic 5-HT1A autoreceptors, reducing serotonin release, while higher doses may lead to a more complex interplay between pre- and postsynaptic receptors and other neurotransmitter systems, potentially leading to a reduction in the net anxiolytic effect.[6][10]

Troubleshooting Guides

In-Vitro Assay Troubleshooting

Issue: An inverted-U shaped curve is observed in our 5-HT1A receptor cAMP assay with this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Cellular Toxicity at High Concentrations Perform a cell viability assay (e.g., MTT or trypan blue exclusion) with the same concentrations of this compound used in the cAMP assay to rule out cytotoxicity as the cause for the decreased response.
Receptor Desensitization/Internalization Reduce the incubation time of this compound with the cells. If the inverted-U shape is diminished or eliminated with shorter incubation times, it suggests desensitization. You can also perform a receptor internalization assay to directly measure this effect.
Assay Artifacts Ensure that the components of your assay, such as the HTRF reagents, are not being interfered with at high concentrations of this compound. Run appropriate controls, including a standard curve for cAMP.[11]
In-Vivo Behavioral Study Troubleshooting

Issue: An inverted-U shaped dose-response is observed in rodent behavioral models of anxiety (e.g., Elevated Plus Maze, Vogel Conflict Test) with this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Sedative Effects at High Doses High doses of this compound may induce sedation, which can impair motor activity and confound the results of behavioral tests.[12] Include an open field test to assess general locomotor activity at all tested doses. A significant decrease in movement at higher doses would suggest a sedative effect.
Engagement of Off-Target Receptors The active metabolite, 1-PP, has α2-adrenergic antagonist properties.[2][3][9] This could lead to effects that counteract anxiolysis at higher concentrations. Consider co-administering an α2-adrenergic agonist to see if it reverses the descending limb of the dose-response curve.
Strain-Specific Behavioral Responses The behavioral response to anxiolytics can vary between different rodent strains.[12] Ensure that the chosen strain is appropriate and sensitive for detecting anxiolytic effects. If possible, replicate the key findings in a second strain.
Environmental Stressors High levels of stress in the testing environment can impact the animal's response to the drug. Ensure proper habituation of the animals to the testing room and equipment.[13]

Data Presentation

The following tables present hypothetical, yet representative, quantitative data for this compound, illustrating an inverted-U shaped dose-response relationship in key in-vitro and in-vivo experiments.

Table 1: In-Vitro 5-HT1A Receptor Activation (cAMP Inhibition Assay)

This compound Concentration (nM)% Inhibition of Forskolin-Stimulated cAMPStandard Deviation
0.115.22.1
145.84.3
1078.56.2
10092.35.5
100075.17.1
1000050.66.8

Table 2: In-Vivo Anxiolytic Effect (Elevated Plus Maze - Rat Model)

This compound Dose (mg/kg, p.o.)Time Spent in Open Arms (seconds)Standard Error of the Mean
Vehicle35.24.5
0.155.86.1
0.385.38.2
1.0110.710.5
3.070.17.8
10.045.95.3

Experimental Protocols

5-HT1A Receptor-Mediated cAMP Inhibition Assay

Objective: To measure the ability of this compound to inhibit forskolin-stimulated cyclic AMP (cAMP) production in cells expressing the human 5-HT1A receptor.

Materials:

  • CHO-K1 cells stably expressing the human 5-HT1A receptor.

  • Assay buffer: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX.

  • Forskolin solution.

  • This compound stock solution.

  • HTRF cAMP assay kit.

  • 384-well white opaque plates.

Procedure:

  • Culture CHO-K1-h5-HT1A cells to 80-90% confluency.

  • Harvest cells and resuspend in assay buffer to a concentration of 2 x 10^5 cells/mL.

  • Dispense 5 µL of the cell suspension into each well of a 384-well plate.

  • Add 2.5 µL of this compound at various concentrations (or vehicle) to the appropriate wells.

  • Incubate for 30 minutes at room temperature.

  • Add 2.5 µL of forskolin solution (at a final concentration that stimulates ~80% of the maximal response).

  • Incubate for 30 minutes at room temperature.

  • Add 5 µL of cAMP-d2 reagent followed by 5 µL of anti-cAMP cryptate reagent.[11]

  • Incubate for 60 minutes at room temperature in the dark.

  • Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

  • Calculate the 665/620 ratio and determine the % inhibition of the forskolin response.

5-HT1A Receptor Internalization Assay

Objective: To visualize and quantify the internalization of the 5-HT1A receptor upon treatment with this compound.

Materials:

  • HEK293 cells transiently transfected with a fluorescently-tagged human 5-HT1A receptor (e.g., 5-HT1A-GFP).

  • Poly-D-lysine coated glass-bottom dishes.

  • This compound stock solution.

  • Paraformaldehyde (4%) for fixing.

  • DAPI for nuclear staining.

  • Confocal microscope.

Procedure:

  • Seed transfected HEK293 cells onto poly-D-lysine coated glass-bottom dishes and allow them to adhere overnight.

  • Replace the culture medium with serum-free medium and incubate for 2 hours.

  • Treat the cells with various concentrations of this compound or vehicle for 60 minutes at 37°C.

  • Wash the cells three times with ice-cold PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Stain the nuclei with DAPI for 5 minutes.

  • Wash the cells three times with PBS.

  • Mount the coverslips and visualize the cells using a confocal microscope.[14][15]

  • Quantify receptor internalization by measuring the fluorescence intensity at the plasma membrane versus the intracellular compartments.

Elevated Plus Maze (EPM) for Rodents

Objective: To assess the anxiolytic effects of this compound in rats.

Apparatus:

  • A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • A video camera mounted above the maze to record the sessions.

  • Automated tracking software.

Procedure:

  • Habituate the rats to the testing room for at least 60 minutes before the experiment.

  • Administer this compound (at various doses) or vehicle orally 30-60 minutes before the test.

  • Place the rat in the center of the maze, facing an open arm.

  • Allow the rat to explore the maze for 5 minutes.[2]

  • Record the session using the video camera and tracking software.

  • After each trial, clean the maze thoroughly to remove any olfactory cues.

  • Analyze the recordings to determine the time spent in the open arms, the number of entries into the open arms, and total distance traveled. An increase in the time spent in the open arms is indicative of an anxiolytic effect.

Mandatory Visualizations

signaling_pathway cluster_this compound This compound Action cluster_downstream Downstream Signaling This compound This compound HT1A_R 5-HT1A Receptor This compound->HT1A_R Partial Agonist Gi Gi Protein HT1A_R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Anxiolysis Anxiolytic Effect cAMP->Anxiolysis experimental_workflow cluster_invitro In-Vitro Assays cluster_invivo In-Vivo Behavioral Models cluster_analysis Data Analysis cAMP_assay cAMP Assay (5-HT1A Receptor Activation) Dose_Response Dose-Response Curve Generation cAMP_assay->Dose_Response Internalization_assay Receptor Internalization Assay Internalization_assay->Dose_Response EPM Elevated Plus Maze EPM->Dose_Response Vogel Vogel Conflict Test Vogel->Dose_Response Inverted_U Interpretation of Inverted-U Shape Dose_Response->Inverted_U This compound This compound Dosing This compound->cAMP_assay This compound->Internalization_assay This compound->EPM This compound->Vogel troubleshooting_logic InvertedU Inverted-U Dose-Response Observed Receptor_Desensitization Receptor Desensitization? InvertedU->Receptor_Desensitization Off_Target Off-Target Effects? InvertedU->Off_Target Sedation Sedation (in-vivo)? InvertedU->Sedation Check_Incubation Vary Incubation Time (in-vitro) Receptor_Desensitization->Check_Incubation Internalization_Assay Run Internalization Assay Receptor_Desensitization->Internalization_Assay Off_Target_Binding Assess Off-Target Binding Profile Off_Target->Off_Target_Binding Locomotor_Activity Measure Locomotor Activity Sedation->Locomotor_Activity

References

Optimizing Revospirone Dosage for Specific Behavioral Tests: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Revospirone dosage for specific behavioral tests. As direct experimental data for this compound is limited, this guide leverages information from its close pharmacological analogs, Buspirone and Perospirone, to provide robust starting points for your experimental design.

Troubleshooting Guide

Question: My results with this compound are inconsistent across different animals. What could be the cause?

Answer: Inconsistent results can stem from several factors:

  • Animal-to-animal variability: Ensure that the age, weight, and strain of your laboratory animals are consistent across all experimental groups.

  • Handling Stress: Acclimate the animals to the experimental room and handling procedures for a sufficient period before testing to minimize stress-induced behavioral changes.[1]

  • Drug Administration: Verify the accuracy of your dosing solution preparation and administration technique. Intraperitoneal (i.p.) or oral (p.o.) administration should be performed consistently at the same time relative to the behavioral test.

  • Metabolism: Like other azapirones, this compound is metabolized in the liver.[2] Individual differences in metabolic rates can lead to variable plasma and brain concentrations of the parent drug and its active metabolite, 1-(2-pyrimidinyl)piperazine (1-PP).[2][3] Consider measuring plasma or brain concentrations of this compound and 1-PP to correlate with behavioral outcomes.

Question: I am not observing the expected anxiolytic or antidepressant-like effects of this compound. What should I check?

Answer: Several factors could contribute to a lack of efficacy:

  • Dosage: The optimal dosage for this compound may not have been reached. Azapirones can exhibit a narrow therapeutic window and sometimes show U-shaped dose-response curves.[3][4][5] It is crucial to test a range of doses. Based on its analog Buspirone, anxiolytic effects in the elevated plus-maze in rats have been observed at low oral doses (0.03-0.3 mg/kg), while higher doses were required for effects in the Vogel conflict test (10-30 mg/kg, p.o.).[3][5]

  • Timing of Administration: The time between drug administration and testing is critical. For acute studies with Buspirone, a 30-minute pre-treatment time is common.[6]

  • Chronic vs. Acute Dosing: The anxiolytic and antidepressant effects of azapirones can take time to manifest. Chronic administration may be necessary to induce neuroadaptive changes, such as the desensitization of presynaptic 5-HT1A autoreceptors, leading to enhanced serotonin release.[2]

  • Choice of Behavioral Test: The sensitivity of different behavioral tests to azapirones can vary. For instance, Buspirone has shown inconsistent effects in the elevated plus-maze.[7][8] Consider using a battery of tests to get a comprehensive behavioral profile.

  • Metabolite Activity: The active metabolite, 1-PP, is an α2-adrenergic receptor antagonist, which can influence behavioral outcomes.[2][9] The balance between the parent drug's 5-HT1A agonism and the metabolite's α2-adrenergic antagonism may be crucial.

Question: I am observing sedative effects at higher doses of this compound, which is confounding my behavioral data. How can I mitigate this?

Answer: Sedation is a potential side effect that can interfere with the interpretation of behavioral tests that rely on motor activity.

  • Dose-Response Curve: Conduct a thorough dose-response study to identify a dose that produces the desired behavioral effect without causing significant sedation. In studies with Buspirone, sedative effects were noted at a 10 mg/kg (p.o.) dose in rats.[3][5]

  • Control for Motor Activity: Always include a measure of general locomotor activity, such as an open field test, to assess for potential motor-impairing effects of your chosen this compound dose.[6] This will help you differentiate between a true anxiolytic/antidepressant effect and a false positive due to sedation.

  • Lower Doses: Based on data from Buspirone, anxiolytic-like effects in some paradigms are seen at doses that do not significantly impact motor activity.[3][5][7]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective partial agonist of the serotonin 5-HT1A receptor.[6][10] Like other drugs in the azapirone class, it also produces an active metabolite, 1-(2-pyrimidinyl)piperazine (1-PP), which acts as an antagonist at α2-adrenergic receptors.[2][6][10]

Q2: What are the expected behavioral effects of this compound in animal models of anxiety and depression?

A2: Based on its mechanism of action and data from its analogs, this compound is expected to exhibit anxiolytic and antidepressant-like properties. In models of anxiety, such as the elevated plus-maze, it may increase the time spent in the open arms. In models of depression, like the forced swim test, it may alter immobility time, although the direction of this change can be complex and dose-dependent.[6][10][11]

Q3: What are recommended starting doses for this compound in common behavioral tests?

A3: As no direct data for this compound is readily available, we recommend starting with dosages informed by its analog, Buspirone. It is crucial to perform a dose-response study for your specific animal model and behavioral test.

Dosage Recommendations for Analogs of this compound

Behavioral TestAnimal ModelAnalog CompoundRoute of AdministrationEffective Dose RangeReference
Elevated Plus-MazeRatBuspironep.o.0.03 - 0.3 mg/kg[3][5]
Elevated Plus-MazeMouseBuspironei.p.2 mg/kg[11]
Forced Swim TestMouseBuspironei.p.3 - 10 mg/kg (increased immobility)[10]
Forced Swim TestMouseBuspironei.p.5 mg/kg (reversed withdrawal-induced changes)[6][12]
Conditioned Fear StressRatPerospironep.o.0.3 - 3 mg/kg[4]
Marble-BuryingMousePerospironep.o.10 mg/kg[13]

Q4: What are the key parameters to measure in the elevated plus-maze and forced swim test when using this compound?

A4:

  • Elevated Plus-Maze: The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms, often expressed as a percentage of the total time or entries.[14] It is also important to record the total number of arm entries as a measure of general activity.

  • Forced Swim Test: The key parameter is the duration of immobility, which is the time the animal spends making only the minimal movements necessary to keep its head above water.[15][16][17] Some studies also analyze active behaviors like swimming and climbing.

Q5: Should I use acute or chronic dosing of this compound for my behavioral studies?

A5: The choice between acute and chronic dosing depends on your research question.

  • Acute dosing is useful for initial screening and to understand the immediate pharmacological effects of the compound.

  • Chronic dosing (e.g., daily for 14-21 days) may be more relevant for modeling the therapeutic effects of anxiolytics and antidepressants in humans, as these often require long-term treatment to be effective.[7] Chronic administration can lead to neuroadaptive changes, such as the desensitization of 5-HT1A autoreceptors.[2]

Experimental Protocols

Note: These protocols are generalized and should be adapted to your specific laboratory conditions and animal strain. A pilot study to determine the optimal dosage of this compound is highly recommended.

Elevated Plus-Maze (EPM) Protocol

Objective: To assess anxiety-like behavior in rodents.

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[14][18]

Procedure:

  • Habituation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.[1]

  • Drug Administration: Administer this compound or vehicle at the predetermined dose and time before testing (e.g., 30 minutes prior if using i.p. injection).

  • Testing:

    • Place the animal in the center of the maze, facing one of the open arms.[1]

    • Allow the animal to explore the maze for a 5-minute session.[18]

    • Record the session using a video camera mounted above the maze.

  • Data Analysis:

    • Score the time spent in the open and closed arms.

    • Score the number of entries into the open and closed arms.

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

    • An increase in these percentages is indicative of an anxiolytic effect.

  • Cleaning: Thoroughly clean the maze with a 70% ethanol solution between each animal to remove olfactory cues.

Forced Swim Test (FST) Protocol

Objective: To assess depressive-like behavior in rodents.

Apparatus: A transparent cylindrical container filled with water.[15][19]

Procedure:

  • Preparation: Fill the cylinder with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or feet.[17]

  • Habituation: Acclimate animals to the testing room for at least 60 minutes.

  • Drug Administration: Administer this compound or vehicle at the predetermined dose and time before the test.

  • Testing:

    • Gently place the animal into the water.

    • The test duration is typically 6 minutes.[15][16] The behavior during the last 4 minutes is usually analyzed.

    • Record the session with a video camera.

  • Data Analysis:

    • Measure the total time the animal remains immobile. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.[17][20]

    • A decrease in immobility time is often interpreted as an antidepressant-like effect. However, some anxiolytics like Buspirone have been shown to increase immobility.[10]

  • Post-Test Care: After the test, remove the animal from the water, dry it with a towel, and place it in a warm, dry cage.

Social Interaction Test Protocol

Objective: To assess social behavior and potential anxiolytic effects in a social context.

Apparatus: A novel, clean cage (e.g., a standard rodent cage).

Procedure:

  • Habituation: Habituate the test animal to the testing cage for a short period (e.g., 10 minutes) on a day prior to the experiment.

  • Drug Administration: Administer this compound or vehicle to the test animal at the predetermined dose and time.

  • Testing:

    • Introduce an unfamiliar, weight- and sex-matched partner animal into the test animal's cage.[21]

    • Record the interaction for a set period (e.g., 10 minutes).

  • Data Analysis:

    • Score the cumulative time spent in active social interaction (e.g., sniffing, grooming, following).

    • An increase in social interaction time can indicate an anxiolytic or pro-social effect.

  • Cleaning: Use a clean cage for each pair of animals.

Visualizations

Revospirone_Signaling_Pathway cluster_presynaptic Presynaptic 5-HT Neuron cluster_postsynaptic Postsynaptic Neuron Revospirone_pre This compound HT1A_auto 5-HT1A Autoreceptor Revospirone_pre->HT1A_auto Partial Agonist AC_pre Adenylyl Cyclase HT1A_auto->AC_pre Inhibits cAMP_pre ↓ cAMP AC_pre->cAMP_pre PKA_pre ↓ PKA cAMP_pre->PKA_pre Ca_pre ↓ Ca²⁺ Influx PKA_pre->Ca_pre Serotonin_release ↓ Serotonin Release (Acute) Ca_pre->Serotonin_release Desensitization Autoreceptor Desensitization (Chronic) Serotonin_release->Desensitization Leads to Serotonin_release_chronic ↑ Serotonin Release (Chronic) Desensitization->Serotonin_release_chronic HT1A_post Postsynaptic 5-HT1A Receptor Serotonin_release_chronic->HT1A_post Acts on Revospirone_post This compound Revospirone_post->HT1A_post Partial Agonist Metabolite 1-PP Metabolite Alpha2 α2-Adrenergic Receptor Metabolite->Alpha2 Antagonist AC_post Adenylyl Cyclase HT1A_post->AC_post Inhibits NE_release ↑ Norepinephrine Release Alpha2->NE_release Disinhibits cAMP_post ↓ cAMP AC_post->cAMP_post PKA_post ↓ PKA cAMP_post->PKA_post Neuronal_activity Modulation of Neuronal Activity PKA_post->Neuronal_activity Behavioral_outcome Anxiolytic/ Antidepressant Effects Neuronal_activity->Behavioral_outcome NE_release->Behavioral_outcome

Caption: Signaling pathway of this compound and its active metabolite 1-PP.

Experimental_Workflow start Start animal_prep Animal Acclimation & Habituation start->animal_prep dosing Drug Administration (this compound vs. Vehicle) animal_prep->dosing behavioral_test Behavioral Testing (e.g., EPM, FST) dosing->behavioral_test data_collection Data Collection (Video Recording) behavioral_test->data_collection data_analysis Behavioral Scoring & Statistical Analysis data_collection->data_analysis interpretation Interpretation of Results data_analysis->interpretation end End interpretation->end

Caption: General experimental workflow for behavioral testing with this compound.

References

Revospirone Custom Synthesis & Purity: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals embarking on the custom synthesis of Revospirone, this technical support center provides essential guidance on navigating potential challenges related to its synthesis and ensuring high purity of the final compound.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: this compound, or 2-[3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, is typically synthesized via a nucleophilic substitution reaction. A common approach involves the reaction of 1-(2-pyrimidinyl)piperazine with a suitable propyl-benzisothiazol-3(2H)-one 1,1-dioxide derivative. The selection of the leaving group on the propyl chain is critical for optimizing reaction yield and minimizing side products.

Q2: What are the critical parameters to control during this compound synthesis?

A2: Key parameters include reaction temperature, choice of solvent, and molar ratio of reactants. The reaction is often sensitive to temperature, with higher temperatures potentially leading to degradation and impurity formation. The solvent system should be selected to ensure adequate solubility of both reactants while facilitating the reaction. An optimal molar ratio of the reactants is crucial to drive the reaction to completion and minimize unreacted starting materials.

Q3: What are the likely impurities I might encounter in my custom synthesis of this compound?

A3: Impurities in this compound synthesis can originate from starting materials, by-products, intermediates, and degradation products.[1] Common impurities may include unreacted 1-(2-pyrimidinyl)piperazine, residual starting materials from the synthesis of the benzisothiazolone moiety, and by-products from side reactions such as over-alkylation or elimination. Degradation can also occur under harsh reaction or purification conditions.

Q4: How can I purify crude this compound?

A4: Purification of crude this compound is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is critical and should be determined based on the solubility profile of this compound and its impurities. For chromatographic purification, normal or reverse-phase silica gel can be used with an appropriate solvent gradient to effectively separate the target compound from impurities.

Q5: What are the recommended storage conditions for this compound?

A5: For short-term storage (days to weeks), this compound should be kept in a dry, dark place at 0-4°C.[2] For long-term storage (months to years), it is recommended to store the compound at -20°C.[2] Proper storage is essential to prevent degradation and maintain the integrity of the compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction, suboptimal reaction temperature, poor quality of starting materials.Optimize reaction time and temperature. Verify the purity of starting materials using appropriate analytical techniques. Consider using a slight excess of one reactant.
High Impurity Levels Side reactions due to high temperature, incorrect stoichiometry, or inappropriate solvent.Lower the reaction temperature. Carefully control the molar ratio of reactants. Screen different solvents to find one that minimizes side product formation.
Presence of Unreacted Starting Materials Insufficient reaction time or temperature, poor mixing.Increase reaction time or temperature moderately. Ensure efficient stirring throughout the reaction.
Product Degradation Harsh reaction conditions (e.g., high temperature, strong acid/base), exposure to light or air.Use milder reaction conditions. Protect the reaction mixture from light and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Purification Impurities with similar polarity to this compound.Optimize the mobile phase for column chromatography to improve separation. Consider derivatization of the impurity to alter its polarity, followed by separation.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol provides a general method for the purity analysis of this compound, inspired by methods used for the related compound, Buspirone.[3][4] Method optimization may be required for specific impurity profiles.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v).[5] For mass spectrometry compatibility, formic acid can be used in place of other acids.[3]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV detection at an appropriate wavelength (e.g., 241 nm).[5]

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

Visualizations

custom_synthesis_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage start Starting Materials (1-(2-pyrimidinyl)piperazine & Propyl-benzisothiazolone derivative) reaction Nucleophilic Substitution Reaction start->reaction crude Crude this compound reaction->crude purification Purification (Recrystallization or Chromatography) crude->purification pure Pure this compound purification->pure analysis Purity Analysis (HPLC, NMR, MS) pure->analysis final Final Product (>98% Purity) analysis->final

Caption: A generalized workflow for the custom synthesis of this compound.

troubleshooting_logic start Experiment Complete check_yield Is Yield Acceptable? start->check_yield check_purity Is Purity >98%? check_yield->check_purity Yes optimize_reaction Troubleshoot: Low Yield - Check reactant quality - Optimize temp/time check_yield->optimize_reaction No optimize_purification Troubleshoot: High Impurities - Adjust purification method - Re-evaluate reaction conditions check_purity->optimize_purification No success Successful Synthesis check_purity->success Yes optimize_reaction->start optimize_purification->start

Caption: A logical troubleshooting guide for this compound synthesis.

References

Validation & Comparative

Revospirone and SSRIs: A Comparative Analysis in Preclinical Models of Depression

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the nuanced differences between novel and established antidepressant compounds is paramount. This guide provides a comparative analysis of revospirone, a 5-HT1A receptor partial agonist, and Selective Serotonin Reuptake Inhibitors (SSRIs), the current first-line treatment for major depressive disorder, within the context of widely used animal models of depression.

Mechanism of Action: Divergent Pathways to a Common Goal

This compound and SSRIs both modulate the serotonergic system, a key player in the pathophysiology of depression, but through distinct mechanisms.

This compound , an azapirone, acts as a partial agonist at the serotonin 1A (5-HT1A) receptors. These receptors are found both presynaptically on serotonin neurons in the raphe nuclei and postsynaptically in various brain regions, including the hippocampus and cortex. As a partial agonist, this compound can modulate serotonergic activity in a biphasic manner. At presynaptic autoreceptors, it can reduce the firing rate of serotonin neurons, leading to a decrease in serotonin release. Conversely, at postsynaptic receptors, it can mimic the effects of serotonin, contributing to the therapeutic effect.

Selective Serotonin Reuptake Inhibitors (SSRIs) , on the other hand, primarily target the serotonin transporter (SERT). By blocking the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, SSRIs increase the concentration of serotonin available to bind to postsynaptic receptors. This enhanced serotonergic neurotransmission is believed to be the primary mechanism underlying their antidepressant effects.

Signaling Pathway Diagrams

To visualize these distinct mechanisms, the following diagrams illustrate the signaling pathways for this compound and SSRIs.

Revospirone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound 5-HT1A_Autoreceptor 5-HT1A Autoreceptor This compound->5-HT1A_Autoreceptor Partial Agonist Postsynaptic_5-HT1A Postsynaptic 5-HT1A Receptor This compound->Postsynaptic_5-HT1A Partial Agonist Serotonin_Vesicle Serotonin Vesicle 5-HT1A_Autoreceptor->Serotonin_Vesicle Inhibits Serotonin_Release Reduced Serotonin Release Serotonin_Vesicle->Serotonin_Release Synaptic_Cleft Synaptic Cleft Neuronal_Response Antidepressant Effect Postsynaptic_5-HT1A->Neuronal_Response Activates

This compound's dual action on 5-HT1A receptors.

SSRI_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron SSRI SSRI SERT Serotonin Transporter (SERT) SSRI->SERT Blocks Serotonin_Vesicle Serotonin Vesicle Serotonin_Release Serotonin Release Serotonin_Vesicle->Serotonin_Release Synaptic_Serotonin Increased Synaptic Serotonin Serotonin_Release->Synaptic_Serotonin Synaptic_Serotonin->SERT Reuptake Blocked Postsynaptic_Receptor Postsynaptic Serotonin Receptor Synaptic_Serotonin->Postsynaptic_Receptor Increased Binding Neuronal_Response Antidepressant Effect Postsynaptic_Receptor->Neuronal_Response Activates

SSRIs block serotonin reuptake via the SERT transporter.

Performance in Animal Models of Depression

The following sections detail the typical effects of this compound's class of compounds (5-HT1A agonists) and SSRIs in two standard preclinical models of depression.

Forced Swim Test (FST)

The FST is a widely used behavioral despair model where rodents are placed in an inescapable cylinder of water. The primary measure is immobility time, with a reduction indicating an antidepressant-like effect.

Experimental Workflow

FST_Workflow Acclimation Acclimation Period Drug_Administration Drug Administration (this compound or SSRI) Acclimation->Drug_Administration Pre-test Pre-test Session (15 min) Drug_Administration->Pre-test Rest 24h Rest Period Pre-test->Rest Test Test Session (5 min) Rest->Test Data_Analysis Data Analysis (Immobility, Swimming, Climbing Time) Test->Data_Analysis

General workflow for the Forced Swim Test.

Comparative Data (from separate studies)

Drug ClassCompound(s)Animal ModelKey Finding
5-HT1A Agonists Gepirone, BuspironeRat FSTIncreased swimming behavior, similar to SSRIs.
SSRIs Fluoxetine, Sertraline, Paroxetine, Citalopram, EscitalopramRat & Mouse FSTConsistently decrease immobility time and increase swimming behavior.[1][2][3][4][5]

Experimental Protocol: Forced Swim Test (General)

  • Apparatus: A transparent cylindrical tank (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm.

  • Procedure:

    • Habituation: Animals are handled for several days before the experiment.

    • Drug Administration: Animals are administered the test compound (e.g., this compound, SSRI) or vehicle at a specified time before the test.

    • Pre-test Session: On the first day, each animal is placed in the cylinder for a 15-minute pre-swim session.

    • Test Session: 24 hours after the pre-test, the animal is returned to the cylinder for a 5-minute test session.

    • Behavioral Scoring: The duration of immobility (making only movements necessary to keep the head above water), swimming, and climbing are recorded by a trained observer or automated tracking software.

Chronic Unpredictable Mild Stress (CUMS) Model

The CUMS model is a more translationally relevant model of depression that exposes rodents to a series of mild, unpredictable stressors over several weeks. The primary outcome is often a reduction in sucrose preference, a measure of anhedonia (the inability to feel pleasure).

Experimental Workflow

CUMS_Workflow Baseline Baseline Sucrose Preference Test CUMS_Induction Chronic Unpredictable Mild Stress (several weeks) Baseline->CUMS_Induction Drug_Treatment Drug Treatment (this compound or SSRI) CUMS_Induction->Drug_Treatment Behavioral_Testing Behavioral Tests (Sucrose Preference, etc.) Drug_Treatment->Behavioral_Testing Biochemical_Analysis Biochemical Analysis Behavioral_Testing->Biochemical_Analysis

General workflow for the Chronic Unpredictable Mild Stress model.

Comparative Data (from separate studies)

Drug ClassCompound(s)Animal ModelKey Finding
5-HT1A Agonists (Data for this compound not found)--
SSRIs Fluoxetine, Sertraline, EscitalopramRat & Mouse CUMSReverse the CUMS-induced decrease in sucrose preference.[6][7][8]

Experimental Protocol: Chronic Unpredictable Mild Stress (General)

  • Animals and Housing: Socially housed animals are typically used.

  • Stress Regimen: For a period of 3-8 weeks, animals are subjected to a variable sequence of mild stressors. Examples of stressors include:

    • Stroboscopic lighting

    • Tilted cage (45°)

    • Food or water deprivation

    • Damp bedding

    • Reversal of the light/dark cycle

    • Social stress (e.g., housing with an unfamiliar partner)

  • Sucrose Preference Test:

    • Habituation: Animals are habituated to drinking from two bottles, one containing water and the other a 1% sucrose solution.

    • Baseline Measurement: Before the CUMS protocol, the intake of water and sucrose solution over a 24-hour period is measured to establish a baseline preference.

    • Post-CUMS Measurement: Following the stress period (and during drug treatment), the sucrose preference test is repeated. A significant decrease in the percentage of sucrose solution consumed relative to total fluid intake is indicative of anhedonia.

  • Drug Administration: Treatment with the test compound or vehicle typically begins after the induction of the depressive-like phenotype or concurrently with the stress protocol.

Summary and Conclusion

Both this compound and SSRIs demonstrate antidepressant-like effects in preclinical models, albeit through different primary mechanisms. SSRIs have a well-established profile of reducing immobility in the FST and reversing anhedonia in the CUMS model by increasing synaptic serotonin levels. While direct comparative data for this compound is lacking, the evidence from other 5-HT1A agonists suggests it would likely show a similar behavioral profile in the FST, characterized by increased swimming.

The distinct mechanisms of action suggest that this compound and SSRIs may have different therapeutic profiles and side-effect liabilities. Further head-to-head studies are crucial to directly compare the efficacy and neurobiological effects of this compound with those of established SSRIs. Such studies would provide valuable data for the development of novel and more effective antidepressant therapies. Researchers are encouraged to utilize the detailed protocols provided as a foundation for designing such comparative experiments.

References

Unraveling the Distinct Pharmacological Signatures of Revospirone and its Metabolite 1-PP

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development

Revospirone, a selective 5-HT1A receptor partial agonist, and its principal active metabolite, 1-(2-pyrimidinyl)-piperazine (1-PP), present distinct pharmacological profiles that are crucial for understanding the overall in vivo effects of the parent drug. While this compound primarily exerts its effects through the serotonergic system, 1-PP significantly interacts with the adrenergic system. This guide provides a detailed comparison of their pharmacological effects, supported by quantitative data and experimental methodologies, to aid researchers in the fields of pharmacology and drug development.

Core Pharmacological Activities: A Tale of Two Receptors

This compound's primary pharmacological action is as a partial agonist at the serotonin 5-HT1A receptor.[1] This interaction is believed to mediate its anxiolytic and potential antidepressant effects. In contrast, its metabolite, 1-PP, demonstrates a potent antagonist activity at α2-adrenergic receptors, with significantly weaker partial agonist activity at 5-HT1A receptors.[2] This α2-adrenergic blockade can lead to an increase in noradrenergic neurotransmission, an effect that may contribute to the overall clinical profile of this compound.

Quantitative Comparison of Receptor Binding and Functional Activity

To facilitate a clear comparison, the following table summarizes the key quantitative pharmacological parameters for this compound and 1-PP.

Parameter This compound (Parent Drug) 1-PP (Metabolite) Receptor/Assay
Binding Affinity (Ki) 2 nM414 nM5-HT1A Receptor
Data not available7.3 - 40 nMα2-Adrenergic Receptor
Data not available> 10,000 nMDopamine D2 Receptor
Data not available> 10,000 nMα1-Adrenergic Receptor
Functional Activity IC50: 124 nM (Adenylate Cyclase Inhibition)Emax: 54% (Partial Agonist at 5-HT1A)5-HT1A Receptor
Data not availablepA2: 6.8 (Antagonist at α2-Adrenergic)α2-Adrenergic Receptor

Experimental Methodologies

The quantitative data presented above are derived from established in vitro pharmacological assays. Understanding the principles of these methods is essential for interpreting the data accurately.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.

Principle: This competitive binding assay measures the ability of an unlabeled test compound (e.g., this compound or 1-PP) to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor.

Generalized Protocol:

  • Membrane Preparation: Tissues or cells expressing the receptor of interest (e.g., brain tissue for 5-HT1A or α2-adrenergic receptors) are homogenized and centrifuged to isolate a membrane fraction rich in the target receptors.

  • Incubation: The membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors or [3H]clonidine for α2-adrenergic receptors) and varying concentrations of the unlabeled test compound.

  • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, which represents the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Functional Assays

Functional assays are used to determine the effect of a compound on receptor activity, such as agonist, antagonist, or inverse agonist effects.

Principle: This assay measures the activation of G-proteins, which is an early step in the signaling cascade of G-protein coupled receptors (GPCRs) like the 5-HT1A and α2-adrenergic receptors. When an agonist binds to the receptor, it catalyzes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the G-protein. A non-hydrolyzable GTP analog, [35S]GTPγS, is used, and its incorporation into the G-protein is measured as an indicator of receptor activation. For antagonists, their ability to inhibit agonist-stimulated [35S]GTPγS binding is assessed.

Generalized Protocol:

  • Membrane Preparation: Similar to radioligand binding assays, a membrane preparation containing the receptor of interest is used.

  • Incubation: The membranes are incubated with the test compound (and a known agonist if testing for antagonism), GDP, and [35S]GTPγS in an appropriate buffer.

  • Separation: The reaction is terminated, and the [35S]GTPγS-bound G-proteins are separated from the unbound [35S]GTPγS, usually by filtration.

  • Quantification: The amount of radioactivity on the filters is measured.

  • Data Analysis: For agonists, the concentration that produces 50% of the maximal stimulation (EC50) and the maximal effect (Emax) are determined. For antagonists, the concentration that inhibits 50% of the agonist's effect (IC50) is calculated, from which the pA2 value (a measure of antagonist potency) can be derived.

Visualizing the Molecular Interactions and Pathways

To further elucidate the distinct pharmacological actions of this compound and 1-PP, the following diagrams illustrate their metabolic relationship and their primary signaling pathways.

Metabolic Conversion of this compound to 1-PP This compound This compound Metabolism Hepatic Metabolism (e.g., CYP3A4) This compound->Metabolism 1-PP 1-PP (1-(2-pyrimidinyl)-piperazine) Metabolism->1-PP

Figure 1: Metabolic pathway of this compound.

Primary Signaling Pathways of this compound and 1-PP cluster_this compound This compound cluster_1pp 1-PP This compound This compound (Partial Agonist) 5-HT1A_R_Revo 5-HT1A Receptor This compound->5-HT1A_R_Revo Gi_Revo Gi/o Protein 5-HT1A_R_Revo->Gi_Revo AC_Revo Adenylyl Cyclase Gi_Revo->AC_Revo Inhibition cAMP_Revo ↓ cAMP AC_Revo->cAMP_Revo Effector_Revo Cellular Response (e.g., Neuronal Hyperpolarization) cAMP_Revo->Effector_Revo 1-PP_node 1-PP (Antagonist) Alpha2_AR α2-Adrenergic Receptor 1-PP_node->Alpha2_AR Blocks Gi_1PP Gi/o Protein Alpha2_AR->Gi_1PP NE Norepinephrine (Agonist) NE->Alpha2_AR AC_1PP Adenylyl Cyclase Gi_1PP->AC_1PP Inhibition cAMP_1PP cAMP AC_1PP->cAMP_1PP

References

Revospirone's 5-HT1A Receptor Selectivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of revospirone's selectivity for the serotonin 1A (5-HT1A) receptor against other relevant compounds. The data presented is intended to aid researchers and drug development professionals in evaluating this compound's potential as a selective 5-HT1A receptor agonist.

Executive Summary

This compound is a potent and selective partial agonist for the 5-HT1A receptor with a high binding affinity.[1][2] Like other azapirones, it has an active metabolite, 1-(2-pyrimidinyl)piperazine (1-PP), which displays antagonist activity at α2-adrenergic receptors.[2] This guide compares the receptor binding profile of this compound with other well-characterized 5-HT1A receptor ligands, including the azapirones buspirone, gepirone, and tandospirone, as well as the prototypical 5-HT1A agonist, 8-OH-DPAT. The data indicates that while all these compounds exhibit high affinity for the 5-HT1A receptor, their selectivity profiles against other receptors, particularly dopamine D2 and adrenergic receptors, vary.

Comparative Binding Affinity Data

The following table summarizes the in vitro binding affinities (Ki, in nM) of this compound and comparator compounds for the 5-HT1A receptor and key off-target receptors. Lower Ki values indicate higher binding affinity.

Compound5-HT1A (Ki, nM)Dopamine D2 (Ki, nM)α1-Adrenergic (Ki, nM)α2-Adrenergic (Ki, nM)Reference(s)
This compound 2Not AvailableNot AvailableNot Available (Metabolite has activity)[1]
Buspirone20240>1000>1000[3]
Gepirone31.8Low AffinityNot AvailableNot Available (Metabolite has activity)[1]
Tandospirone2717001300-410001300-41000[3][4]
8-OH-DPAT~1>10000>10000~1000

Experimental Protocols

Radioligand Displacement Binding Assay

This protocol is a standard method for determining the binding affinity of a test compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for the 5-HT1A receptor.

Materials:

  • Cell membranes expressing the human 5-HT1A receptor.

  • Radioligand: [³H]8-OH-DPAT (a high-affinity 5-HT1A agonist).

  • Test compounds: this compound and comparators.

  • Non-specific binding control: Serotonin (5-HT) at a high concentration (e.g., 10 µM).

  • Assay buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Assay buffer, radioligand, and membrane suspension.

    • Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.

    • Test Compound: Assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.

  • Incubation: Incubate the plates at room temperature (25°C) for 60 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a compound by quantifying its ability to stimulate G-protein activation upon binding to a G-protein coupled receptor (GPCR) like the 5-HT1A receptor.

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as a 5-HT1A receptor agonist.

Materials:

  • Cell membranes expressing the human 5-HT1A receptor.

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • Test compounds: this compound and comparators.

  • GDP (Guanosine diphosphate).

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer.

    • Varying concentrations of the test compound.

    • GDP (to a final concentration of 10 µM).

    • Membrane suspension (10-20 µg protein per well).

  • Pre-incubation: Incubate the plates at 30°C for 15 minutes.

  • Initiation of Reaction: Add [³⁵S]GTPγS to each well to a final concentration of 0.1 nM.

  • Incubation: Incubate the plates at 30°C for 60 minutes.

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

  • Data Analysis:

    • Plot the amount of [³⁵S]GTPγS bound against the log concentration of the test compound.

    • Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) from the dose-response curve.

Visualizations

5-HT1A Receptor Signaling Pathway

5-HT1A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (Agonist) Receptor 5-HT1A Receptor This compound->Receptor Binds G_protein Gi/o Protein (α, βγ subunits) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits MAPK MAPK Pathway (e.g., ERK) G_protein->MAPK βγ activates GIRK GIRK Channel Opening G_protein->GIRK βγ activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA K_ion K+ Efflux GIRK->K_ion Hyperpolarization Neuronal Hyperpolarization K_ion->Hyperpolarization

Caption: 5-HT1A receptor signaling cascade initiated by this compound.

Radioligand Displacement Assay Workflow

Radioligand_Displacement_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Receptor Membranes - Radioligand ([³H]8-OH-DPAT) - Test Compound (this compound) - Buffers Start->Prepare_Reagents Plate_Setup Set up 96-well Plate: - Total Binding Wells - Non-specific Binding Wells - Test Compound Wells Prepare_Reagents->Plate_Setup Incubate Incubate at Room Temperature (60 minutes) Plate_Setup->Incubate Filter Rapidly Filter through Glass Fiber Filters Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Count->Analyze End End Analyze->End

Caption: Workflow for a radioligand displacement binding assay.

References

The Dual Personality of Revospirone: Evaluating the Contribution of its Active Metabolite, 1-PP

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive evaluation of the pharmacological profile of Revospirone, a selective 5-HT1A receptor partial agonist, and its primary active metabolite, 1-(2-pyrimidinyl)-piperazine (1-PP), reveals a significant contribution of the metabolite to the drug's overall effect. This guide provides a detailed comparison of the two compounds, supported by experimental data, to elucidate the nuanced mechanism of action of this compound.

This compound, like other drugs in the azapirone class, undergoes metabolism to produce 1-PP.[1][2] While this compound itself acts primarily on serotonin 5-HT1A receptors, 1-PP exhibits a distinct pharmacological profile, acting as an antagonist at α2-adrenergic receptors.[1] This dual activity suggests that the clinical effects of this compound are likely a composite of the actions of both the parent drug and its metabolite.

Comparative Pharmacological Profile

To quantify the distinct pharmacological properties of this compound and its metabolite, 1-PP, their binding affinities and functional activities at their primary targets were compiled from various preclinical studies. The data, summarized in the tables below, highlight the different potencies and mechanisms of action of the two molecules.

Receptor Binding Affinity

The binding affinity of a compound to its receptor is a key determinant of its potency. The dissociation constant (Ki) represents the concentration of the drug that occupies 50% of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity.

CompoundReceptorKi (nmol/L)
This compound 5-HT1A2[3]
1-PP 5-HT1AData not available
This compound α2-AdrenergicData not available
1-PP α2-AdrenergicData not available
Functional Activity

Functional assays measure the biological response elicited by a compound upon binding to its receptor. For G protein-coupled receptors like the 5-HT1A and α2-adrenergic receptors, this can be assessed by measuring changes in second messenger systems, such as cyclic AMP (cAMP) or GTPγS binding.

CompoundReceptorAssayParameterValue (nmol/L)
This compound 5-HT1AAdenylate Cyclase InhibitionIC50124[3]
1-PP 5-HT1AData not availableEC50Data not available
This compound α2-AdrenergicData not availableData not availableData not available
1-PP α2-AdrenergicData not availableData not availableData not available

Note: The IC50 value for this compound indicates its potency in inhibiting adenylate cyclase, a downstream effect of 5-HT1A receptor activation. While direct functional data for this compound at the α2-adrenergic receptor and for 1-PP from this compound metabolism is limited, the known α2-adrenergic antagonist activity of 1-PP from other azapirones suggests it would functionally oppose the effects of α2-adrenergic agonists.

Experimental Protocols

The following sections detail the general methodologies used to obtain the quantitative data presented above. These protocols are standard in the field of pharmacology for assessing receptor binding and functional activity.

Receptor Binding Assays

Objective: To determine the affinity of this compound and 1-PP for 5-HT1A and α2-adrenergic receptors.

Principle: Radioligand binding assays are used to measure the interaction of a radiolabeled ligand with its receptor. By competing the binding of a known radioligand with increasing concentrations of the test compound (this compound or 1-PP), the binding affinity (Ki) of the test compound can be determined.

General Protocol for [³H]8-OH-DPAT Binding Assay for 5-HT1A Receptors:

  • Membrane Preparation: Membranes are prepared from a tissue source rich in 5-HT1A receptors, such as the hippocampus or cortex, or from cell lines expressing the recombinant human 5-HT1A receptor.

  • Incubation: The membranes are incubated with a fixed concentration of the radioligand [³H]8-OH-DPAT and varying concentrations of the unlabeled test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.

General Protocol for [³H]Clonidine Binding Assay for α2-Adrenergic Receptors:

  • Membrane Preparation: Membranes are prepared from a tissue source rich in α2-adrenergic receptors, such as the cerebral cortex or platelets, or from cell lines expressing the recombinant human α2-adrenergic receptor.

  • Incubation: The membranes are incubated with a fixed concentration of the radioligand [³H]clonidine and varying concentrations of the unlabeled test compound.

  • Separation and Quantification: Similar to the 5-HT1A binding assay, bound and free radioligand are separated by filtration, and the radioactivity is quantified.

  • Data Analysis: The IC50 and Ki values are determined as described for the 5-HT1A receptor binding assay.

Functional Assays

Objective: To determine the functional activity (e.g., agonism, antagonism) of this compound and 1-PP at 5-HT1A and α2-adrenergic receptors.

Principle: Functional assays measure the cellular response following receptor activation. For Gi-coupled receptors like 5-HT1A and α2-adrenergic receptors, activation typically leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This can be measured directly or by assessing the initial step of G-protein activation, the binding of GTP.

General Protocol for GTPγS Binding Assay:

  • Membrane Preparation: Membranes are prepared from cells expressing the receptor of interest.

  • Incubation: Membranes are incubated with the test compound, GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Separation and Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured after separation of bound and free radioligand.

  • Data Analysis: The concentration-response curve is plotted to determine the EC50 (potency) and Emax (efficacy) of the test compound.

General Protocol for Forskolin-Induced cAMP Accumulation Assay:

  • Cell Culture: Whole cells expressing the receptor of interest are used.

  • Incubation: Cells are pre-incubated with the test compound and then stimulated with forskolin, a direct activator of adenylyl cyclase.

  • cAMP Measurement: The intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • Data Analysis: The ability of the test compound to inhibit the forskolin-stimulated cAMP accumulation is quantified to determine its IC50 value.

Visualizing the Pathways

To better understand the distinct and combined effects of this compound and its metabolite, the following diagrams illustrate their metabolic relationship and their primary signaling pathways.

This compound This compound Metabolism Metabolism This compound->Metabolism Hepatic 1-PP 1-PP Metabolism->1-PP cluster_this compound This compound cluster_1pp 1-PP This compound This compound 5-HT1A_Receptor 5-HT1A Receptor This compound->5-HT1A_Receptor Partial Agonist Gi_R Gi 5-HT1A_Receptor->Gi_R Activates AC_R Adenylyl Cyclase Gi_R->AC_R Inhibits cAMP_R ↓ cAMP AC_R->cAMP_R Neuronal_Inhibition_R Neuronal Inhibition cAMP_R->Neuronal_Inhibition_R 1-PP 1-PP Alpha2_Adrenergic_Receptor α2-Adrenergic Receptor 1-PP->Alpha2_Adrenergic_Receptor Antagonist Gi_1PP Gi Alpha2_Adrenergic_Receptor->Gi_1PP Blocks Activation Increased_Norepinephrine_Release ↑ Norepinephrine Release Alpha2_Adrenergic_Receptor->Increased_Norepinephrine_Release (Presynaptic Autoreceptor) AC_1PP Adenylyl Cyclase Gi_1PP->AC_1PP Prevents Inhibition cAMP_1PP ↑ cAMP (disinhibition) AC_1PP->cAMP_1PP

References

Revospirone's Anxiolytic Efficacy in the Landscape of Novel Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel anxiolytic agents with improved efficacy and tolerability profiles remains a significant focus in neuropsychiatric drug development. Revospirone, an azapirone derivative, represents a class of compounds targeting the serotonergic system. While it was never commercially marketed, its mechanism of action provides a valuable benchmark for comparison against a new wave of anxiolytics with diverse molecular targets. This guide provides an objective comparison of this compound's preclinical and inferred clinical efficacy with that of emerging anxiolytic compounds, supported by available experimental data. We will delve into their distinct mechanisms of action, present quantitative data from relevant studies, and detail the experimental protocols employed to evaluate their anxiolytic potential.

This compound and its Analogs: A Profile

This compound, along with its better-studied analogs buspirone, gepirone, and ipsapirone, exerts its anxiolytic effects primarily as a partial agonist of the serotonin 5-HT1A receptor.[1] Additionally, a common and pharmacologically significant metabolite of these azapirones, 1-(2-pyrimidinyl)-piperazine (1-PP), acts as an antagonist at α2-adrenergic receptors, contributing to the overall anxiolytic and side-effect profile.[2]

Mechanism of Action: 5-HT1A Partial Agonism and α2-Adrenergic Antagonism

The primary mechanism of this compound and its analogs involves the partial agonism at 5-HT1A receptors. Presynaptically, this action reduces the firing of serotonergic neurons, while postsynaptically, it modulates serotonergic neurotransmission in brain regions implicated in anxiety, such as the hippocampus and amygdala. The α2-adrenergic antagonist activity of the metabolite 1-PP further contributes to the anxiolytic effect by increasing noradrenergic and serotonergic neurotransmission.[3]

cluster_this compound This compound cluster_targets Molecular Targets cluster_effects Neurobiological Effects This compound This compound Metabolite 1-(2-pyrimidinyl)-piperazine (1-PP) This compound->Metabolite Metabolism HT1A 5-HT1A Receptor This compound->HT1A Partial Agonist Alpha2 α2-Adrenergic Receptor Metabolite->Alpha2 Antagonist Anxiolysis Anxiolysis HT1A->Anxiolysis Alpha2->Anxiolysis

Signaling pathway of this compound and its active metabolite.

Novel Anxiolytic Compounds: A New Frontier

Recent advancements in the understanding of the neurobiology of anxiety have led to the development of novel compounds with mechanisms of action distinct from the classic serotonergic and GABAergic systems. This guide will focus on three promising examples: Fasedienol, Soclenicant, and compounds targeting the glutamatergic and neurosteroid systems.

Fasedienol (PH94B): A Pherine-Based Approach

Fasedienol is a first-in-class, intranasally administered neuroactive steroid, or "pherine," that is hypothesized to regulate the olfactory-amygdala circuits of fear and anxiety.[4][5] It is proposed to activate nasal chemosensory neurons that, in turn, modulate GABAergic signaling in the amygdala, leading to a rapid anxiolytic effect without systemic absorption.[4]

Soclenicant (BNC210): Targeting the Cholinergic System

Soclenicant is a negative allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR).[6][7] This novel mechanism offers a non-sedating anxiolytic effect by modulating cholinergic neurotransmission, which is implicated in anxiety and stress-related disorders.[7]

Glutamatergic and Neurosteroid-Based Compounds

The glutamatergic system and neurosteroids represent other promising avenues for anxiolytic drug development. Compounds like riluzole and ketamine modulate glutamate neurotransmission, while neurosteroids such as allopregnanolone have demonstrated anxiolytic properties by modulating GABA-A receptors.

Comparative Efficacy: A Look at the Data

Direct comparative preclinical or clinical studies between this compound and these novel anxiolytics are scarce. Therefore, this section presents the available efficacy data for this compound's analog, buspirone, and the novel compounds in relevant experimental models.

Preclinical Efficacy in the Vogel Conflict Test

The Vogel conflict test is a widely used animal model for screening anxiolytic drugs.[2][8] It assesses the ability of a compound to increase the number of punished responses (e.g., licks from a water bottle that are paired with a mild electric shock) in thirsty animals, indicating a reduction in anxiety-induced behavioral inhibition.

Experimental Protocol: Vogel Conflict Test

  • Animal Model: Typically, water-deprived rats or mice are used.[2][9]

  • Apparatus: A testing chamber equipped with a drinking spout connected to a lickometer and a shock generator.[10] The floor of the chamber is often a grid capable of delivering a mild electric shock.

  • Procedure:

    • Habituation: Animals are habituated to the testing chamber.

    • Baseline: A baseline of unpunished drinking is established.

    • Testing: Following drug administration, a conflict is introduced where every 20th lick (or another predetermined ratio) is paired with a mild, brief electric shock.[9][10]

    • Measurement: The primary endpoint is the number of shocks received or the total number of licks during the punished session. An increase in these measures is indicative of an anxiolytic effect.[2]

start Start habituation Habituation to Chamber start->habituation baseline Establish Baseline (Unpunished Licking) habituation->baseline drug_admin Drug Administration baseline->drug_admin conflict_test Vogel Conflict Test (Punished Licking) drug_admin->conflict_test data_collection Data Collection (Number of Licks/Shocks) conflict_test->data_collection end End data_collection->end

Generalized experimental workflow for the Vogel conflict test.

Quantitative Data: Vogel Conflict Test

CompoundAnimal ModelDose RangeKey Finding
Buspirone Rat10 - 30 mg/kg (p.o.)Significant anxiolytic activity with maximum efficacy at 10 mg/kg.[11][12][13]
Diazepam (Comparator) Rat10 mg/kg (p.o.)Significant anticonflict effect.[13]
Clinical Efficacy of Novel Compounds

Clinical trials for Fasedienol and Soclenicant have utilized the Subjective Units of Distress Scale (SUDS) to assess acute anxiety in response to a public speaking challenge.

Experimental Protocol: Public Speaking Challenge with SUDS Rating

  • Participants: Patients diagnosed with Social Anxiety Disorder (SAD).

  • Procedure:

    • Baseline: Baseline anxiety levels are assessed using the SUDS, a self-reported scale typically ranging from 0 (no anxiety) to 100 (extreme anxiety).

    • Drug Administration: Participants receive a single dose of the investigational drug or placebo.

    • Challenge: After a specified time, participants are asked to prepare and deliver a speech in front of an audience or camera.

    • Measurement: SUDS scores are recorded during the anticipation and performance phases of the speech. A greater reduction in SUDS scores compared to placebo indicates anxiolytic efficacy.[14][15][16]

Quantitative Data: Clinical Trials in Social Anxiety Disorder

CompoundStudy PhasePrimary EndpointKey Finding
Fasedienol (PH94B) Phase 2Change in SUDS scoreSignificantly reduced anxiety during public speaking and social interaction challenges vs. placebo.[4]
Soclenicant (BNC210) Phase 2Change in SUDS scoreNominally statistically significant reduction in SUDS scores compared to placebo (p = 0.044; effect size 0.36) in a post-hoc analysis.[14]

Discussion and Future Directions

This compound and its analogs, acting through the 5-HT1A receptor system, have a well-established, albeit modest, anxiolytic profile. The inconsistent findings for buspirone in some preclinical models like the elevated plus-maze highlight the importance of selecting appropriate assays for different drug classes. The Vogel conflict test appears to be a more reliable predictor of the anxiolytic potential of azapirones.[11][17]

The novel compounds discussed herein represent a significant shift in the approach to anxiolytic drug development. Fasedienol's peripheral mechanism of action offers the potential for rapid anxiolysis without the systemic side effects associated with many current treatments.[4] Soclenicant's modulation of the α7 nAChR provides a non-sedating alternative for managing anxiety.[7]

References

Safety Operating Guide

Navigating the Safe Handling of Revospirone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Comprehensive safety protocols are paramount for researchers, scientists, and drug development professionals handling investigational compounds like Revospirone. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a secure laboratory environment.

Personal Protective Equipment (PPE): A Multi-tiered Approach

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure. A risk-based assessment should guide the level of PPE required for any given procedure involving this compound.

Risk Level Required PPE Primary Engineering Control
Low Risk - Nitrile gloves (single pair)- Safety glasses with side shields- Laboratory coatWell-ventilated area
Moderate Risk - Nitrile gloves (double pair)- Chemical splash goggles- Laboratory coat- Disposable sleevesChemical fume hood
High Risk - Nitrile gloves (double pair)- Chemical splash goggles and face shield- Impermeable gown or coveralls- Respiratory protection (e.g., N95 or higher, based on risk assessment)Chemical fume hood or glove box

Operational Plans: From Receipt to Disposal

A clear and concise operational plan ensures consistency and safety throughout the handling lifecycle of this compound.

Receiving and Storage:
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the compound name, date of receipt, and any known hazard information.

  • Storage: Store this compound in a designated, well-ventilated, and access-controlled area. Keep it away from incompatible materials. The storage container should be tightly sealed.

Handling and Use:
  • Designated Area: All handling of this compound powder should be conducted in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Weighing: When weighing the compound, use a balance with a draft shield or conduct the operation within a fume hood.

  • Solution Preparation: Prepare solutions in a fume hood. Avoid splashing by adding the solid to the solvent slowly.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn. Do not eat, drink, or smoke in areas where this compound is handled.

Spill Management:
  • Evacuation: In the event of a significant spill, evacuate the immediate area.

  • Notification: Inform your laboratory supervisor and institutional EHS department immediately.

  • Cleanup: Spill cleanup should only be performed by trained personnel wearing appropriate PPE. Use an absorbent material to contain liquid spills. For solid spills, carefully scoop the material into a labeled waste container, avoiding dust generation.

  • Decontamination: Decontaminate the spill area thoroughly with an appropriate cleaning agent.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Stream Disposal Procedure
Unused this compound Dispose of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of down the drain or in regular trash.
Contaminated Labware (e.g., vials, pipette tips) Place in a designated, labeled hazardous waste container.
Contaminated PPE (e.g., gloves, disposable coats) Place in a designated, labeled hazardous waste container.
Aqueous Solutions Dispose of as hazardous chemical waste. Neutralization or other treatment may be required depending on the solution's characteristics and local regulations.

Experimental Protocols: A Foundation of Safety

Detailed experimental protocols should be written and approved before any work with this compound begins. These protocols must include:

  • A step-by-step description of the procedure.

  • A list of all materials and equipment to be used.

  • A specific enumeration of the PPE required for each step.

  • Emergency procedures in case of accidental exposure or spill.

All personnel handling this compound must be thoroughly trained on these protocols.

Logical Relationship for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe_actions Required PPE start Start: Handling this compound task Assess Task-Specific Risks (e.g., weighing powder, preparing solution) start->task low_risk Low Risk (e.g., handling sealed containers) task->low_risk Minimal potential for exposure moderate_risk Moderate Risk (e.g., preparing dilute solutions) task->moderate_risk Potential for splashes or aerosols high_risk High Risk (e.g., handling neat powder) task->high_risk Potential for significant inhalation or dermal exposure ppe_low Standard Lab Coat Safety Glasses Single Nitrile Gloves low_risk->ppe_low ppe_moderate Lab Coat, Goggles Double Nitrile Gloves Work in Fume Hood moderate_risk->ppe_moderate ppe_high Impermeable Gown, Face Shield Double Nitrile Gloves, Respirator Work in Fume Hood/Glove Box high_risk->ppe_high

PPE Selection Workflow for this compound Handling

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Revospirone
Reactant of Route 2
Reactant of Route 2
Revospirone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.